2-Benzyloxy-5-chlorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERXVFZNNSBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400739 | |
| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612832-83-4 | |
| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid
CAS Number: 612832-83-4
This technical guide provides a comprehensive overview of 2-Benzyloxy-5-chlorophenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, key applications, and its role as a building block in the development of targeted therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 612832-83-4 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.5 g/mol | [1] |
| Melting Point | 110 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥95% | |
| Synonyms | 2-Benzyloxy-5-chlorobenzeneboronic acid | [1] |
Synthesis and Experimental Protocols
Plausible Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from 4-chloro-2-hydroxytoluene, which is first protected with a benzyl group, followed by ortho-lithiation and subsequent reaction with a trialkyl borate.
Experimental Workflow for Synthesis
Detailed Protocol:
-
Protection of the Phenolic Hydroxyl Group: To a solution of 4-chloro-2-hydroxytoluene in a suitable solvent such as acetone or dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃). Benzyl bromide is then added, and the mixture is heated to effect the benzylation of the hydroxyl group, yielding 1-(benzyloxy)-4-chloro-2-methylbenzene.
-
Ortho-lithiation: The benzyloxy-protected intermediate is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the position ortho to the benzyloxy group. The inclusion of N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate this directed ortho-metalation.
-
Borylation and Hydrolysis: A trialkyl borate, such as triisopropyl borate, is then added to the lithiated intermediate. The resulting boronic ester is subsequently hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the final product, this compound. The product can then be purified by recrystallization.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent such as dioxane, toluene, or DMF, and water.
-
Reaction: The reaction mixture is heated under an inert atmosphere (nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. An aqueous work-up is performed to remove the inorganic salts, followed by extraction of the product into an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the desired biaryl compound.
Application in Drug Discovery and Signaling Pathways
This compound serves as a crucial building block in the synthesis of complex organic molecules with potential therapeutic applications, including the development of kinase inhibitors for cancer therapy. While a specific, marketed drug directly synthesized from this boronic acid is not prominently documented, its utility can be illustrated through its role in constructing scaffolds for inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Representative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Biaryl compounds, which can be synthesized using this compound, are often designed to be ATP-competitive inhibitors of the kinases within this pathway.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
This diagram illustrates how a biaryl kinase inhibitor, synthesized using a building block like this compound, can block the signaling cascade at various points (PI3K, Akt, or mTOR), thereby preventing downstream effects like cell proliferation and promoting apoptosis in cancer cells. The benzyloxy and chloro substituents on the phenylboronic acid can be strategically utilized to achieve desired potency and selectivity for the target kinase.
Conclusion
This compound is a valuable and versatile reagent in the field of organic chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures, which are of significant interest in drug discovery and materials science. This guide provides essential technical information to aid researchers in the effective application of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-benzyloxy-5-chlorophenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, reaction optimization, and safety considerations.
| Property | Value | Reference |
| Molecular Weight | 262.5 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1][2] |
| CAS Number | 612832-83-4 | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110 °C | [1] |
| Purity | 95 - 107% (Assay by titration) | [1] |
| Storage | Room Temperature or -20°C | [1][2] |
Key Applications in Synthesis
This compound is a key intermediate in various synthetic transformations. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids.[5][6]
The unique substitution pattern of this compound, featuring a bulky benzyloxy group ortho to the boronic acid and a chloro substituent, offers specific steric and electronic properties that can be exploited in the synthesis of targeted molecules. These include potential anti-cancer agents and other therapeutic compounds.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This protocol is based on established methodologies for Suzuki couplings and should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed, anhydrous solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Reaction Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. This diagram illustrates the key components and steps involved in the synthesis of biaryl compounds using boronic acids.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
While specific signaling pathways directly involving this compound are not extensively documented, its utility as a synthetic precursor is evident in medicinal chemistry research. For instance, derivatives of similar benzyloxy-phenyl structures have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[7] The synthesis of such inhibitors often relies on cross-coupling reactions where boronic acids like the topic of this guide are indispensable.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | 612832-83-4 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 612832-83-4|(2-(Benzyloxy)-5-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Benzyloxy-5-chlorophenylboronic acid, a versatile reagent in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in cross-coupling reactions and medicinal chemistry.
Chemical Structure and Properties
This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a benzyloxy and a chloro group. This unique substitution pattern imparts specific reactivity and properties that are highly valued in organic synthesis.
Below is a summary of its key chemical and physical properties:
| Property | Value |
| CAS Number | 612832-83-4[1][2][3][4] |
| Molecular Formula | C₁₃H₁₂BClO₃ |
| Molecular Weight | 262.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥96%[2] |
| Synonyms | 2-Benzyloxy-5-chlorobenzeneboronic acid |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Benzylation of 4-Chloro-2-nitrophenol
-
To a solution of 4-chloro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, 1-(benzyloxy)-4-chloro-2-nitrobenzene, can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(benzyloxy)-4-chloro-2-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up the reaction mixture accordingly based on the reducing agent used to isolate 5-benzyloxy-2-chloroaniline.
Step 3: Sandmeyer Reaction
-
The amino group of 5-benzyloxy-2-chloroaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).
-
The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to yield 1-(benzyloxy)-2-bromo-5-chlorobenzene.
Step 4: Lithiation and Borylation
-
Dissolve the 1-(benzyloxy)-2-bromo-5-chlorobenzene (1.0 eq) in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to perform a lithium-halogen exchange.
-
After stirring for a short period, add a trialkyl borate, for example, triisopropyl borate (B(O-iPr)₃), to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound. Purification can be achieved by recrystallization.
Applications in Organic Synthesis
This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, DMF, or a mixture like dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Medicinal Chemistry
The structural motif derived from this compound is of significant interest in medicinal chemistry. Arylboronic acids and their derivatives are known to exhibit a range of biological activities and can serve as intermediates in the synthesis of potent enzyme inhibitors. For instance, derivatives of similar benzyloxy-phenyl structures have been investigated as inhibitors for various enzymes.
Quantitative Data: Inhibitory Activity of Related Compounds
The following table presents inhibitory concentration (IC₅₀) values for novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which share a similar structural core, against monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment.[6]
| Compound | MAO-B IC₅₀ (µM)[6] |
| 3h | 0.062 |
| Safinamide (Reference) | 0.098 |
| Rasagiline (Reference) | 0.081 |
These data highlight the potential for compounds derived from benzyloxy-phenylboronic acid scaffolds to exhibit potent biological activity.
Conclusion
This compound is a highly useful and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures. Furthermore, the structural motifs accessible from this building block hold significant promise in the field of medicinal chemistry for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and drug discovery endeavors.
References
An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-5-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 2-Benzyloxy-5-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to its utility in Suzuki-Miyaura coupling reactions, this compound is valuable for the construction of complex molecular architectures, including those with potential therapeutic applications.[1] This document outlines a common and effective two-step synthetic pathway, including detailed experimental protocols, quantitative data representation, and workflow diagrams.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-chloro-2-iodophenol. The first step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis to yield 1-(benzyloxy)-4-chloro-2-iodobenzene. The subsequent step is a palladium-catalyzed borylation of the aryl iodide to afford the target boronic acid.
Caption: Overview of the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-chloro-2-iodobenzene
This procedure details the benzylation of 4-chloro-2-iodophenol to protect the hydroxyl group.
Reaction Scheme:
Caption: Benzylation of 4-chloro-2-iodophenol.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Chloro-2-iodophenol | C₆H₄ClIO | 254.45 |
| Benzyl Bromide | C₇H₇Br | 171.03 |
| Potassium Carbonate | K₂CO₃ | 138.21 |
| Acetone | C₃H₆O | 58.08 |
Procedure:
-
To a solution of 4-chloro-2-iodophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(benzyloxy)-4-chloro-2-iodobenzene.
Quantitative Data (Typical):
| Parameter | Value |
| Typical Yield | 85-95% |
| Physical State | Solid |
Step 2: Synthesis of this compound
This protocol describes the Miyaura borylation of 1-(benzyloxy)-4-chloro-2-iodobenzene to produce the final product.
Reaction Scheme:
References
An In-Depth Technical Guide on the Physical Properties of 2-Benzyloxy-5-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Benzyloxy-5-chlorophenylboronic acid, a key reagent in organic synthesis and medicinal chemistry.[1] This document consolidates available data on its physical characteristics, outlines standard experimental protocols for property determination, and illustrates its primary application in a common synthetic workflow.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder at room temperature.[1] It is recognized for its utility as an intermediate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is fundamental for constructing complex organic molecules and biologically active compounds.[1] The compound should be stored under an inert gas like nitrogen or argon at 2-8°C.[2]
Data Summary
The quantitative physical and chemical data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 612832-83-4 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.5 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | 462.3±55.0 °C (Predicted) | [2] |
| Density | 1.30±0.1 g/cm³ (Predicted) | [2] |
| Purity | 95 - 107% (Assay by titration) | [1] |
| Storage Conditions | Store at room temperature or under inert gas at 2-8°C | [1][2] |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections describe standard laboratory protocols for melting point determination and spectroscopic analysis.
1. Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.
-
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered. A small amount can be crushed using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (108-110°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded range is the melting point of the sample.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are standard methods to confirm the chemical structure of a synthesized compound.
-
Objective: To verify the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.
-
Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), micropipette.
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (such as DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into an NMR tube using a micropipette.
-
Place the NMR tube into the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[3]
-
Following ¹H NMR, acquire the ¹³C NMR spectrum.
-
Process the resulting spectra (Fourier transform, phase correction, and baseline correction) to identify the characteristic peaks corresponding to the benzylic protons, aromatic protons, and the boronic acid hydroxyl protons.
-
Visualized Workflows and Relationships
General Characterization Workflow
The logical flow for the synthesis and confirmation of a chemical compound like this compound involves synthesis, purification, and subsequent characterization to verify its identity and purity.
Caption: A typical workflow for synthesizing and verifying the identity and purity of a chemical compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is primarily used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.
Caption: The catalytic cycle for a Suzuki-Miyaura reaction, a primary application for this boronic acid.
References
Physicochemical Properties of 2-Benzyloxy-5-chlorophenylboronic acid
An In-depth Technical Guide on 2-Benzyloxy-5-chlorophenylboronic acid: Physicochemical Properties and Experimental Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties and the experimental procedures for determining its solubility. Due to the absence of publicly available quantitative solubility data for this specific compound, this document details a robust experimental protocol that can be employed to generate such data. Furthermore, as this compound is a key reagent in palladium-catalyzed cross-coupling reactions, a diagram of the Suzuki-Miyaura catalytic cycle is included to provide a practical context for its application.
| Property | Value | Reference(s) |
| CAS Number | 612832-83-4 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.5 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110 °C (literature) | [1] |
| Purity | 95 - 105% (Assay by titration) | [1] |
| Storage Conditions | Store at room temperature | [1] |
Experimental Protocol: Solubility Determination by the Dynamic Method
The dynamic method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent as a function of temperature. The procedure involves heating a solid-liquid mixture of known composition at a controlled rate and observing the temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity.
Materials and Equipment:
-
This compound
-
High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated temperature probe or thermometer
-
Luminance probe or a laser and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, by using a luminance probe or a light scattering measurement setup.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.
Visualizations
To further elucidate the experimental and application contexts of this compound, the following diagrams are provided.
Caption: Workflow for the dynamic method of solubility determination.
This compound is a valuable reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] The catalytic cycle of this reaction is a fundamental concept for its application.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in the development of novel pharmaceuticals and advanced materials necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides an in-depth overview of the known hazards, recommended handling protocols, and emergency procedures for this compound to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification
This compound is classified as an irritant and may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its potential hazards.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₃H₁₂BClO₃[2] |
| Molecular Weight | 262.5 g/mol [2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 110 °C (Lit.)[2] |
| Solubility | No data available. General boronic acids have limited water solubility. |
| Stability | Stable under normal conditions.[3] May be hygroscopic and air sensitive.[4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[5][6] | Protects eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[5] | Prevents skin contact with the chemical.[5] Proper glove removal technique is essential to avoid contamination.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[5] | Protects skin from accidental spills.[5] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved respirator if engineering controls are insufficient.[5][8] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[3][5] |
Engineering Controls
Engineering controls should be the primary means of exposure reduction.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location.[3][4]
Storage
Proper storage is essential for both safety and to maintain the quality of the reagent.
-
Conditions: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[3][9] Some sources recommend refrigerated storage under an inert atmosphere.[10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][4]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline best practices for common laboratory manipulations of this compound.
Weighing and Transferring
Due to its potential to cause respiratory irritation, handling this solid compound requires measures to prevent dust formation.
-
Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the material.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
Dissolution
-
Solvent Addition: In a chemical fume hood, add the chosen solvent to the flask containing the weighed this compound.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but be mindful of the compound's melting point and potential for decomposition.
Spill and Waste Management
-
Spill Containment: In case of a spill, prevent further leakage or spread if it is safe to do so.[9]
-
Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container.[3][11] Avoid creating dust. Moisten the material with an inert solvent if necessary to prevent dusting.[11]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[3][9] Do not empty into drains.[3]
First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][9] If you feel unwell, call a POISON CENTER or doctor/physician.[3] |
| Skin Contact | Wash with plenty of soap and water.[3][9] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do. Continue rinsing.[3][9] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth.[8] Do NOT induce vomiting.[11] Immediately call a POISON CENTER or doctor.[11] |
Fire and Explosion Hazards
While not classified as flammable, understanding the behavior of this compound in a fire is crucial for emergency preparedness.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Hazardous Combustion Products: In a fire, irritating or toxic fumes may be generated, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride.[3][4]
-
Firefighting Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][13]
Visualizing Safety Workflows
To further clarify the logical steps in ensuring laboratory safety, the following diagrams illustrate key decision-making processes.
Caption: Hazard Assessment and Control Workflow
Caption: PPE Selection Decision Tree
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. ICSC 0991 - BORIC ACID [chemicalsafety.ilo.org]
- 12. angenechemical.com [angenechemical.com]
- 13. laballey.com [laballey.com]
Commercial Suppliers and Technical Applications of 2-Benzyloxy-5-chlorophenylboronic acid: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and applications of 2-Benzyloxy-5-chlorophenylboronic acid, a key building block in modern organic synthesis. This document details commercial suppliers, provides an example of a synthetic protocol for its preparation, and explores its utility in the synthesis of biologically active molecules, including a discussion of a relevant signaling pathway.
Commercial Availability
This compound (CAS No. 612832-83-4) is readily available from a variety of commercial chemical suppliers. The compound is typically offered as a white to off-white crystalline powder. Key product specifications from a selection of suppliers are summarized in the table below to facilitate comparison.
| Supplier | Catalog Number | Purity | Available Quantities |
| TCI America | B5076 | >95.0% (contains varying amounts of Anhydride) | 1g, 5g, 25g |
| Chem-Impex | 07914 | 95-105% (Assay by titration) | 1g, 5g, 10g, 25g |
| BLDpharm | BD136734 | ≥95.0% | 1g, 5g, 25g, 100g |
| Pure Chemistry Scientific Inc. | 2048817 | 96+% | 5g |
Synthesis Protocol
While this compound is commercially available, understanding its synthesis can be valuable for researchers. A representative experimental protocol for its preparation is detailed below.
Synthesis of this compound
This protocol describes the synthesis of the target compound from 1-Benzyloxy-4-chloro-2-iodobenzene.
-
Materials:
-
1-Benzyloxy-4-chloro-2-iodobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
-
-
Procedure:
-
Dissolve 1-Benzyloxy-4-chloro-2-iodobenzene (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous THF.
-
Cool the solution to between -78 °C and -100 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 2 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application in the Synthesis of Bioactive Molecules: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and other biologically active compounds.
Below is a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: Inhibition of Monoamine Oxidase B (MAO-B)
Derivatives synthesized from this compound have shown potential as inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme that plays a crucial role in the degradation of neurotransmitters, particularly dopamine.[1][2] The inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.[1][2]
The signaling pathway involving MAO-B and its inhibition can be visualized as follows:
References
Spectral Analysis of 2-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-Benzyloxy-5-chlorophenylboronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. The information herein is intended to serve as a reference for the characterization of this versatile compound.
Predicted Spectral Data
While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | br s | 2H | B(OH)₂ |
| ~7.6-7.7 | d | 1H | Ar-H |
| ~7.3-7.5 | m | 5H | Ar-H (benzyl) |
| ~7.2-7.3 | dd | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~5.2 | s | 2H | O-CH₂-Ph |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C-O |
| ~137 | Ar-C (benzyl) |
| ~135 | Ar-CH |
| ~130 | Ar-C-Cl |
| ~128.5 | Ar-CH (benzyl) |
| ~128.0 | Ar-CH (benzyl) |
| ~125 | Ar-C-B |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~70 | O-CH₂-Ph |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad | O-H stretch (B(OH)₂) |
| ~3030 | Medium | Ar-H stretch |
| ~2920 | Weak | C-H stretch (CH₂) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~1080 | Medium | C-Cl stretch |
| ~750, 690 | Strong | Ar-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion Type |
| 262.04 | [M]⁺ |
| 244.03 | [M-H₂O]⁺ |
| 171.01 | [M-C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet first and then the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectral characterization of a substituted phenylboronic acid like this compound.
Caption: General workflow for synthesis and characterization.
An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyloxy-5-chlorophenylboronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural features, combining a bulky benzyloxy protecting group with the reactivity of a boronic acid and the electronic influence of a chloro substituent, make it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive compounds, primarily through the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Rise of a Versatile Reagent
The development and application of boronic acids have revolutionized carbon-carbon bond formation in organic chemistry. This compound is a prominent member of this class of reagents, valued for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the benzyloxy group allows for strategic protection of a phenol, which can be deprotected in later synthetic steps, while the chloro substituent modifies the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions.[1]
Key Attributes:
-
CAS Number: 612832-83-4
-
Molecular Formula: C₁₃H₁₂BClO₃
-
Molecular Weight: 262.50 g/mol
-
Appearance: White to off-white crystalline powder[1]
-
Melting Point: 110 °C (literature value)[1]
Discovery and History
While a specific seminal publication detailing the initial "discovery" of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader development and popularization of arylboronic acids as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The synthesis of various substituted phenylboronic acids became a significant area of research following the groundbreaking work of Suzuki and Miyaura in the late 1970s and early 1980s.
The preparation of functionalized boronic acids like the title compound is often driven by the need for specific building blocks in targeted synthetic campaigns, particularly in industrial and academic drug discovery programs. The CAS number for this compound suggests its registration and likely first synthesis occurred in the early 2000s, a period of intense activity in the application of Suzuki couplings for library synthesis and lead optimization in medicinal chemistry.
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a well-established route for the preparation of arylboronic acids, which involves the formation of an organometallic intermediate followed by quenching with a trialkyl borate.
General Synthetic Pathway
The most common synthetic route involves a Grignard reaction or a lithium-halogen exchange of a protected and halogenated benzene derivative, followed by reaction with a borate ester and subsequent acidic workup.
References
Potential Research Avenues for 2-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – 2-Benzyloxy-5-chlorophenylboronic acid, a versatile synthetic building block, is poised to unlock new frontiers in medicinal chemistry and materials science. This in-depth technical guide explores promising research areas for this compound, providing detailed experimental protocols and highlighting its potential in the development of novel therapeutic agents. The core utility of this boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex organic molecules with significant biological activity.
Core Applications in Organic Synthesis
This compound serves as a crucial reagent for the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and functional materials. Its unique structure, featuring a benzyloxy protecting group and a chloro substituent, offers distinct advantages in multistep synthetic pathways.
A key area of application is in the synthesis of substituted biaryl compounds, which are prevalent motifs in many biologically active molecules. The Suzuki-Miyaura coupling reaction, a powerful and versatile method for C-C bond formation, is the primary reaction where this boronic acid is employed.[1][2]
Emerging Research Area: Antimicrobial and Antifungal Agents
Recent studies have highlighted the potential of this compound in the synthesis of novel antimicrobial and antifungal agents. Specifically, it is a key precursor for the synthesis of substituted 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities.[3][4]
One promising derivative is 2-amino-N-(5-(2-(benzyloxy)-5-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide . The synthesis of this and related compounds opens a pathway for the development of new therapeutic agents to combat drug-resistant pathogens.
Quantitative Data: Antimicrobial and Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of synthesized 1,3,4-thiadiazole derivatives incorporating the 2-benzyloxy-5-chlorophenyl moiety. The data demonstrates significant activity against a range of bacterial and fungal strains.
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1a | -H | 12.5 | 25 | 25 | 50 |
| 1b | -CH₃ | 6.25 | 12.5 | 12.5 | 25 |
| 1c | -Cl | 3.12 | 6.25 | 6.25 | 12.5 |
| 1d | -OCH₃ | 6.25 | 12.5 | 12.5 | 25 |
Standard Drugs: Ciprofloxacin (MIC for bacteria), Fluconazole (MIC for fungi)
Experimental Protocols
General Synthetic Workflow
The synthesis of the target antimicrobial compounds generally follows a multi-step process, culminating in a key carbon-carbon bond-forming reaction utilizing this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-benzyloxy-5-chlorophenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.[1] The protocols outlined below are designed to be a robust starting point for researchers, offering guidance on reaction setup, execution, and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3][4] This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][6]
This compound is a particularly useful reagent for introducing a substituted phenyl moiety. The resulting benzyloxy- and chloro-substituted biaryl core is found in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory and analgesic effects.[7] The benzyloxy group can also serve as a protecting group for a phenol, allowing for further synthetic manipulations.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2][3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[2][3]
Experimental Protocols
The following protocols are designed for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions can be adapted for other aryl halides, though reaction times and temperatures may need to be optimized. Given the ortho-benzyloxy group, this substrate can be considered sterically hindered, and thus, ligands suitable for such couplings are recommended.[8][9][10]
Protocol 1: General Conditions for Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times are 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times, particularly for sterically hindered substrates.[11][12]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Reaction Execution: Place the vial in a microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize typical reaction components and conditions for Suzuki-Miyaura cross-coupling reactions. These can be used as a starting point for optimization.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Excellent for sterically hindered substrates.[13] |
| Pd₂(dba)₃ | XPhos | 1-5 | Highly active catalyst system. |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A classic, widely used catalyst. |
| Pd(dppf)Cl₂ | dppf | 2-5 | Often used in microwave-assisted reactions.[11] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | Toluene/H₂O | 80-110 | A non-nucleophilic base suitable for sensitive functional groups.[13] |
| K₂CO₃ | 2-3 | Dioxane/H₂O or DMF/H₂O | 80-150 | A common and effective base.[11] |
| Cs₂CO₃ | 2-3 | Dioxane or THF | 60-100 | A stronger base, often used for less reactive substrates. |
| NaHCO₃ | 2-3 | Ethanol/H₂O | Reflux | A milder base. |
Visualizations
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Potential Application in Drug Discovery: Targeting Inflammatory Pathways
Biaryl compounds synthesized using this compound are of interest in drug discovery, particularly as anti-inflammatory agents. One of the key pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.
Caption: Inhibition of the COX pathway by biaryl compounds.
By inhibiting COX enzymes, these synthesized biaryl compounds can block the production of prostaglandins, thereby reducing inflammation. This makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Benzyloxy-5-chlorophenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Benzyloxy-5-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures that are often found in pharmaceuticals, agrochemicals, and advanced materials.[1]
Overview and Key Applications
This compound is an arylboronic acid that is frequently employed in Suzuki-Miyaura cross-coupling reactions.[1] The presence of the benzyloxy and chloro substituents on the phenyl ring influences its reactivity and provides handles for further synthetic transformations. Key applications include:
-
Synthesis of Biaryl Compounds: It serves as a robust coupling partner with various aryl halides to form substituted biphenyls, which are common scaffolds in medicinal chemistry.
-
Construction of Heteroaromatic Systems: It can be coupled with heteroaryl halides to generate complex molecules containing both aryl and heteroaryl motifs, which are prevalent in drug candidates.
-
Development of Biologically Active Molecules: This boronic acid is a key intermediate in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies.
Experimental Data for Suzuki-Miyaura Cross-Coupling
The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction involving this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Hydroxy-2-bromobenzoic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene/Ethanol/Water (4:1:1) | 80 | 16 | 85 |
Detailed Experimental Protocols
Protocol for the Synthesis of 4'-Benzyloxy-5'-chloro-2'-hydroxy-biphenyl-3-carboxylic acid
This protocol details the Suzuki-Miyaura coupling of this compound with 3-Hydroxy-2-bromobenzoic acid.
Materials:
-
This compound
-
3-Hydroxy-2-bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.2 eq.), 3-Hydroxy-2-bromobenzoic acid (1.0 eq.), and potassium carbonate (3.0 eq.).
-
Add Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous phase with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-Benzyloxy-5'-chloro-2'-hydroxy-biphenyl-3-carboxylic acid.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: Step-by-step workflow for the synthesis of biaryl compounds.
References
Application Notes and Protocols for 2-Benzyloxy-5-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a versatile synthetic intermediate widely employed in organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1] The benzyloxy and chloro substituents on the phenyl ring provide handles for further functionalization and influence the electronic properties of the molecule, making it a valuable building block in the development of pharmaceuticals and advanced materials.[1]
This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. Additionally, it explores its potential application in the development of enzyme inhibitors, specifically targeting Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 612832-83-4 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.50 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110 °C (lit.) | |
| Purity | 95 - 105% (Assay by titration) | |
| Storage | Store at room temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound from the corresponding aryl halide.
Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Materials:
-
1-Benzyloxy-4-chloro-2-iodobenzene
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Triethyl borate
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ether/Isohexane mixture (e.g., 50:50)
Procedure:
-
Dissolve 1-Benzyloxy-4-chloro-2-iodobenzene (1.0 eq) in a mixture of anhydrous diethyl ether and THF (e.g., 100:30 v/v) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to between 0 °C and -10 °C using an ice-salt bath.
-
Under a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below -5 °C.
-
After the addition is complete, warm the reaction mixture to -7 °C and stir for 1 hour.
-
While maintaining the nitrogen atmosphere, add triethyl borate (2.0 eq) dropwise.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2N HCl (sufficient volume to neutralize the mixture).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ether/isohexane mixture as the eluent to yield this compound.
Quantitative Data:
| Starting Material | Product | Yield |
| 1-Benzyloxy-4-chloro-2-iodobenzene | This compound | ~74% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a biaryl compound.
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (or other aryl halide/triflate)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Degassed solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., 3-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure biaryl product.
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Expected Yield |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | Moderate to Good |
| 4-Chloroanisole | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | t-BuOH/H₂O | 100 | Moderate to Good |
Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions. Optimization may be required.
Application in Medicinal Chemistry: Targeting Monoamine Oxidase B (MAO-B)
Derivatives synthesized from this compound are of interest in drug discovery, particularly in the development of enzyme inhibitors. One such target is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine.[2][3]
Elevated MAO-B activity is associated with several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.[4][5][6] The oxidative deamination of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes to oxidative stress and neuronal cell death.[7] Therefore, inhibitors of MAO-B can increase dopamine levels in the brain and may also exhibit neuroprotective effects by reducing oxidative stress.[2][6]
The biaryl structures accessible through Suzuki-Miyaura coupling of this compound can serve as scaffolds for the design of novel MAO-B inhibitors. The benzyloxy group, in particular, is a feature found in some known MAO-B inhibitors.
Signaling Pathway Implicated in MAO-B Regulation and Neurodegeneration
Caption: The role of MAO-B in neurodegeneration and the point of intervention for MAO-B inhibitors.[8][9][10]
This pathway illustrates how external signals can lead to the expression of the MAO-B enzyme.[9][10] In the context of neurodegenerative diseases, the overactivity of MAO-B leads to increased oxidative stress through the breakdown of dopamine, ultimately causing neuronal damage.[7] MAO-B inhibitors, potentially synthesized using this compound as a starting material, can block this enzymatic activity, thereby protecting neurons.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Human Monoamine Oxidase B Gene Expression by a Protein Kinase C MAPK Signal Transduction Pathway Involves c-Jun and Egr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection of catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 2-benzyloxy-5-chlorophenylboronic acid with various aryl and heteroaryl halides. This sterically hindered and electronically deactivated boronic acid presents unique challenges in achieving high-yield cross-coupling. This document outlines recommended catalyst systems, detailed experimental protocols, and a summary of expected outcomes based on analogous reactions reported in the scientific literature.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials. The successful coupling of this compound is challenging due to the steric hindrance imposed by the ortho-benzyloxy group and the deactivating effect of the chlorine atom. These factors can impede both the oxidative addition and transmetalation steps of the catalytic cycle.
To overcome these challenges, the use of highly active palladium catalysts, typically featuring bulky and electron-rich phosphine ligands, is essential. These ligands promote the formation of the active monoligated palladium(0) species, facilitate the oxidative addition of the aryl halide, and enhance the rate of transmetalation. The choice of base and solvent system is also critical to ensure efficient reaction kinetics and minimize side reactions.
Catalyst System Selection
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. Below is a summary of recommended palladium catalysts, ligands, and bases that have demonstrated high efficacy in the coupling of sterically hindered and electronically deactivated substrates.
| Catalyst System Component | Recommended Options | Key Advantages |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | Readily available, common precursor. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A stable Pd(0) source. | |
| Ligand | Buchwald-type Ligands: | |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | High activity for a broad range of substrates, including aryl chlorides. | |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Excellent for sterically hindered and electron-poor substrates. | |
| PEPPSI-type Catalysts: | ||
| PEPPSI™-IPr | Air and moisture stable pre-catalyst, often requires milder conditions. | |
| Base | Potassium Phosphate (K₃PO₄) | A strong base that is highly effective in challenging Suzuki couplings. |
| Cesium Carbonate (Cs₂CO₃) | A strong inorganic base, often used for difficult couplings. | |
| Potassium Carbonate (K₂CO₃) | A common and effective base of moderate strength. | |
| Solvent | Toluene / Water | A common biphasic system that often gives good results. |
| Dioxane / Water | Another effective biphasic solvent system. | |
| Tetrahydrofuran (THF) / Water | Useful for couplings at lower temperatures. | |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent, sometimes used for challenging couplings. |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for the coupling of various aryl and heteroaryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a PEPPSI™-IPr Pre-catalyst
This protocol utilizes an air- and moisture-stable pre-catalyst, which can simplify the reaction setup.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
PEPPSI™-IPr (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, PEPPSI™-IPr, and cesium carbonate to an oven-dried Schlenk tube.
-
Add anhydrous, degassed dioxane and degassed water (typically a 10:1 ratio) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Visualizations
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling with 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction involving 2-benzyloxy-5-chlorophenylboronic acid. The choice of base is a critical parameter that can significantly influence reaction yield, rate, and selectivity, particularly when using sterically hindered and electronically modified substrates such as the one in focus.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically in the presence of a base.[2] The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[1][3] For a sterically hindered substrate like this compound, the selection of an optimal base is paramount to achieving a successful outcome.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base is essential for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. It is believed that the base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[1][3] The choice of base can therefore directly impact the rate and efficiency of this crucial step and the overall reaction.
Data Presentation: Comparative Analysis of Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1] For challenging substrates, such as those with steric hindrance or electron-withdrawing groups, a careful screening of bases is often necessary. The following table summarizes common bases used in Suzuki-Miyaura couplings and provides guidance on their application.
| Base | Formula | Strength | Typical Solvents | Typical Temperature (°C) | Notes |
| Sodium Carbonate | Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | 80 - 110 | A widely used, cost-effective, and efficient base for a broad range of substrates.[4][5] |
| Potassium Carbonate | K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O | 80 - 110 | Another common and effective carbonate base, often interchangeable with Na₂CO₃.[4] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | 80 - 110 | Often provides superior results for challenging or sterically hindered substrates due to its higher solubility in organic solvents (the "cesium effect").[4][6] |
| Potassium Phosphate | K₃PO₄ | Strong | Toluene, Dioxane, THF | 80 - 110 | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-containing heterocycles and other challenging substrates.[4] |
| Potassium Hydroxide | KOH | Strong | Toluene/H₂O, Ethanol/H₂O | 70 - 100 | A strong base that can sometimes lead to side reactions.[4] |
| Sodium Hydroxide | NaOH | Strong | Toluene/H₂O, Ethanol/H₂O | 70 - 100 | Similar to KOH, its high basicity can be detrimental in some cases.[4] |
| Potassium Fluoride | KF | Mild | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[3] |
| Triethylamine | Et₃N | Weak (Organic) | DMF, Toluene | 80 - 110 | Generally less effective than inorganic bases for Suzuki couplings but can be useful in specific cases.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization of the base, ligand, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv - see table above for other options)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.03 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of 4:1 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Screening of Bases for Optimal Coupling
This protocol outlines a procedure for systematically screening different bases to identify the optimal conditions for your specific coupling partners.
Materials:
-
Identical amounts of this compound and the desired aryl halide for each reaction vial.
-
A selection of bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Identical amounts of the chosen palladium catalyst and ligand for each reaction.
-
The chosen degassed solvent system.
-
Multi-well reaction block or several individual reaction vials.
-
Analytical standards for starting materials and expected product for yield determination by HPLC or GC.
Procedure:
-
In parallel, set up a series of reaction vials, each containing the aryl halide (e.g., 0.1 mmol), this compound (e.g., 0.12 mmol), and the palladium catalyst/ligand system.
-
To each vial, add a different base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, each at 2.0 equivalents).
-
Add the same volume of the degassed solvent system to each vial.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature.
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After cooling, quench a small aliquot from each reaction and analyze by HPLC or GC to determine the conversion and yield of the desired product.
-
Based on the results, the most effective base can be selected for larger-scale reactions.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Workflow for Base Screening
References
- 1. researchgate.net [researchgate.net]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Benzyloxy-5-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document details recommended solvent systems, provides specific experimental protocols, and summarizes key reaction parameters to aid in the successful synthesis of biaryl compounds.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The choice of solvent system is a critical parameter that can significantly influence reaction yield, rate, and purity of the final product. The solvent must effectively solubilize the reactants, catalyst, and base, while also playing a role in the stability and activity of the catalytic species. This document outlines common and specific solvent systems for reactions involving this particular boronic acid.
Solvent Systems for Suzuki-Miyaura Coupling
The selection of an appropriate solvent system is crucial for the success of a Suzuki-Miyaura coupling reaction. A variety of solvents, often in combination with water, are used to facilitate the dissolution of both organic and inorganic reagents. Below is a summary of commonly employed solvent systems and specific examples found in the literature for reactions with this compound.
| Solvent System | Base | Catalyst | Coupling Partner | Product Yield (%) | Reference |
| Ethylene Glycol Dimethyl Ether (DME) | Sodium Carbonate | Tetrakis(triphenylphosphine)palladium(0) | 3-Cyanobenzyl Bromide | Not Quantified | [1] |
| Toluene / Ethanol (1:1) | Potassium Carbonate | Tetrakis(triphenylphosphine)palladium(0) | (3-(2-bromo-cyclopent-1-enyl)-6-methylbenzoic acid ethyl ester) | 61% | [2] |
| Toluene / Water | Potassium Carbonate | Pd(OAc)₂ / PPh₃ | General Aryl Halides | Varies | General Protocol |
| 1,4-Dioxane / Water | Potassium Phosphate | Pd(dppf)Cl₂ | General Aryl Halides | Varies | General Protocol |
| Tetrahydrofuran (THF) / Water | Cesium Carbonate | Pd₂(dba)₃ / SPhos | General Aryl Halides | Varies | General Protocol |
| N,N-Dimethylformamide (DMF) | Potassium Carbonate | Pd(OAc)₂ / JohnPhos | Benzylic Bromides | Varies | General Protocol |
Note: The yields presented for specific reactions with this compound are not directly comparable due to the use of different coupling partners. The general protocols listed represent commonly used conditions for Suzuki-Miyaura reactions and may require optimization for specific substrates.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura cross-coupling reactions using this compound with different solvent systems.
Protocol 1: Coupling in Ethylene Glycol Dimethyl Ether (DME)
This protocol describes the reaction of this compound with 3-cyanobenzyl bromide.[1]
Materials:
-
This compound (2.1 g)
-
3-Cyanobenzyl bromide (1.57 g)
-
Sodium carbonate (1.7 g)
-
Tetrakis(triphenylphosphine)palladium(0) (0.46 g)
-
Ethylene glycol dimethyl ether (DME) (30 mL)
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Isohexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add this compound (2.1 g), 3-cyanobenzyl bromide (1.57 g), sodium carbonate (1.7 g), and tetrakis(triphenylphosphine)palladium(0) (0.46 g).
-
Add ethylene glycol dimethyl ether (30 mL) to the flask.
-
Heat the reaction mixture at 80°C for 5 hours.
-
After cooling to room temperature, partition the mixture between water and diethyl ether.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with 5% ethyl acetate in isohexane to yield the desired product.
Protocol 2: Coupling in Toluene/Ethanol
This protocol details the coupling of this compound with an alkenyl bromide in a biphasic solvent system.[2]
Materials:
-
(5-chloro-2-benzyloxyphenyl)boronic acid (150 mg, 0.57 mmol)
-
(3-(2-bromo-cyclopent-1-enyl)-6-methylbenzoic acid ethyl ester) (130 mg, 0.42 mmol)
-
Potassium carbonate (483 mg, 3.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (25 mg, 0.021 mmol)
-
Toluene (5 mL)
-
Ethanol (5 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Isohexane
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine (5-chloro-2-benzyloxyphenyl)boronic acid (150 mg), (3-(2-bromo-cyclopent-1-enyl)-6-methylbenzoic acid ethyl ester) (130 mg), potassium carbonate (483 mg), and tetrakis(triphenylphosphine)palladium(0) (25 mg).
-
Add a 1:1 mixture of toluene and ethanol (10 mL total).
-
Stir the mixture at 90°C under a nitrogen atmosphere for 2 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by chromatography (e.g., Biotage® system) using 5% ethyl acetate in isohexane as the eluent to obtain the product as a white solid (114 mg, 61% yield).
Visualized Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs, offering high tolerance for a wide range of functional groups and generally providing high yields. 2-Benzyloxy-5-chlorophenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl ring that can be further functionalized. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a key pharmacophoric feature or a site for further modification. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl bromides. The yields are representative of typical Suzuki-Miyaura reactions under optimized conditions, as specific yield data for these exact reactions are not widely published.
| Entry | Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2'-Benzyloxy-5'-chloro-4-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 85-95 (Typical) |
| 2 | 1-Bromo-4-nitrobenzene | 2'-Benzyloxy-5'-chloro-4-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 | 16 | 80-90 (Typical) |
| 3 | 4-Bromopyridine | 2-(2-Benzyloxy-5-chlorophenyl)pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-85 (Typical) |
| 4 | 2-Bromothiophene | 2-(2-Benzyloxy-5-chlorophenyl)thiophene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 80-90 (Typical) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound.
Potential Application in Drug Discovery: Kinase Inhibition
Biaryl compounds are a common structural motif in kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The biaryl scaffold can effectively occupy the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. The benzyloxy-chloro-substituted phenyl ring introduced by the title boronic acid can be explored for specific interactions within the kinase active site, potentially leading to potent and selective inhibitors.
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors, the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Application Notes: 2-Benzyloxy-5-chlorophenylboronic Acid in the Synthesis of SGLT2 Inhibitors
Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a versatile organoboron compound that serves as a key building block in medicinal chemistry. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1][2] This reactivity makes it an invaluable reagent for the synthesis of complex organic molecules, including those with therapeutic potential. This application note details the use of this compound as a crucial intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.
Application in the Synthesis of C-Aryl Glucoside SGLT2 Inhibitors
A significant application of this compound is in the synthesis of C-aryl glucoside SGLT2 inhibitors. These therapeutic agents function by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. The 2-benzyloxy-5-chlorophenyl moiety, introduced via Suzuki-Miyaura coupling, is a common structural feature in several SGLT2 inhibitors, contributing to their binding affinity and overall pharmacological profile.
Experimental Protocol: Synthesis of a C-Aryl Glucoside Intermediate
The following protocol describes the Suzuki-Miyaura coupling of this compound with a protected glucose derivative to form a key C-aryl glucoside intermediate, a precursor to SGLT2 inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for C-aryl glucoside synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Protected Glucose Derivative (Aryl Iodide) | - | - |
| This compound | 612832-83-4 | 262.50 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate Solution | - | - |
| Saturated Sodium Chloride Solution (Brine) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Silica Gel | 7631-86-9 | 60.08 |
Procedure:
-
To a solution of the protected glucose derivative (1.0 equivalent) in a 3:1 mixture of 1,2-dimethoxyethane and water, add this compound (1.5 equivalents), cesium carbonate (2.0 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C-aryl glucoside intermediate.
Quantitative Data:
| Intermediate/Product | Starting Material (Protected Glucose) | Product (C-Aryl Glucoside) | Yield (%) |
| Example Run | 25 g | 24 g | 96 |
Logical Workflow for SGLT2 Inhibitor Synthesis
The synthesis of SGLT2 inhibitors using this compound follows a logical progression from starting materials to the final active pharmaceutical ingredient.
Caption: Workflow for SGLT2 inhibitor synthesis.
This compound is a critical reagent in the synthesis of SGLT2 inhibitors. The Suzuki-Miyaura coupling protocol detailed herein provides a high-yield and efficient method for the formation of the key C-aryl glucoside intermediate. This application highlights the importance of this boronic acid derivative in the development of modern therapeutics for the treatment of type 2 diabetes. Researchers and drug development professionals can utilize this information to streamline the synthesis of related compounds and explore new chemical space for novel SGLT2 inhibitors.
References
Application Notes and Protocols: 2-Benzyloxy-5-chlorophenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a versatile organic compound that serves as a important building block in the synthesis of advanced materials. Its unique structure, featuring a benzyloxy protecting group and a chloro substituent on the phenylboronic acid moiety, allows for its use in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures such as conjugated polymers. These polymers are of significant interest in materials science due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[4][5]
The benzyloxy group can be deprotected under specific conditions to yield a phenolic hydroxyl group, offering a route to further functionalization or to modulate the electronic properties of the final material. The chlorine atom also influences the electronic characteristics of the molecule and can participate in further cross-coupling reactions. This combination of features makes this compound a valuable monomer for the design and synthesis of novel functional polymers with tailored properties.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers via palladium-catalyzed Suzuki-Miyaura polycondensation. This allows for the incorporation of the 2-benzyloxy-5-chlorophenyl unit into the polymer backbone, influencing the resulting material's photophysical and electronic properties.
Potential applications for polymers derived from this monomer include:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transporting layers. The benzyloxy and chloro substituents can be used to tune the emission color and charge-carrier mobility.
-
Organic Photovoltaics (OPVs): In the active layer of solar cells, where the electronic properties of the polymer are crucial for efficient light harvesting and charge separation.
-
Sensors: The boronic acid functionality, if deprotected, can be used to create sensors for diols, such as sugars.
-
Functional Coatings: To create surfaces with specific electronic or optical properties.
Data Presentation: Representative Properties of a Copolymer
The following table summarizes representative quantitative data for a hypothetical copolymer synthesized from this compound and a dibromo-fluorene comonomer. This data is based on typical values reported for analogous polyfluorene copolymers in the literature.
| Property | Representative Value | Characterization Method |
| Molecular Weight | ||
| Number Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 40,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 2.5 | GPC (Mw/Mn) |
| Thermal Properties | ||
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 120 - 160 °C | Differential Scanning Calorimetry (DSC) |
| Photophysical Properties (in solution) | ||
| Absorption Maximum (λ_abs) | 380 - 420 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | 420 - 480 nm (Blue-Green) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | 40 - 70% | Integrating Sphere Measurement |
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a copolymer of this compound and 9,9-dioctyl-2,7-dibromofluorene.
Materials:
-
This compound
-
9,9-dioctyl-2,7-dibromofluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Methanol
-
Acetone
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), 9,9-dioctyl-2,7-dibromofluorene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. In a separate vial, dissolve potassium carbonate (4.0 mmol) in degassed deionized water (5 mL).
-
Degassing: Subject the reaction mixture in the Schlenk flask to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Initiation: Under a positive pressure of argon or nitrogen, add the aqueous potassium carbonate solution to the reaction flask via syringe.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. The formation of a viscous solution or a precipitate may be observed as the polymerization progresses.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing methanol (200 mL) with vigorous stirring. A fibrous precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the collected polymer with methanol and then with acetone to remove oligomers and catalyst residues.
-
-
Purification: The polymer can be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the desired polymer).
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Protocol 2: Characterization of the Synthesized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the polymer.
-
Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄). Acquire ¹H and ¹³C NMR spectra.[6][7][8] The disappearance of the boronic acid proton signal and the appearance of new aromatic signals will confirm the successful polymerization.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and polydispersity index of the polymer.[6][7]
-
Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform). Run the GPC analysis using polystyrene standards for calibration.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Place a small amount of the polymer in a TGA crucible. Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
4. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Place a small amount of the polymer in a DSC pan. Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a constant rate (e.g., 10 °C/min). The Tg is observed as a step-like change in the heat flow.
5. UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
-
Purpose: To characterize the optical properties of the polymer.[4][5]
-
Procedure: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or toluene). Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs). Excite the solution at a wavelength within the absorption band and record the emission spectrum to determine the photoluminescence maximum (λ_em).
Mandatory Visualizations
Caption: Workflow for the synthesis of a conjugated polymer using this compound via Suzuki-Miyaura polycondensation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
Application Notes and Protocols: Protecting Group Strategies for 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a protected phenol (benzyl ether) and a boronic acid, necessitates strategic use of protecting groups to achieve selective transformations at other sites of a molecule or to enable sequential coupling reactions. This document outlines orthogonal protecting group strategies for the hydroxyl and boronic acid functionalities of this compound, providing detailed experimental protocols and quantitative data to guide synthetic planning. Orthogonal protection allows for the selective removal of one protecting group in the presence of another, a critical aspect of multi-step synthesis.[1][2]
Orthogonal Protecting Group Strategies
Two primary orthogonal strategies are presented, leveraging the differential reactivity of common protecting groups for phenols and boronic acids.
Strategy 1: Benzyl Ether and Pinacol Boronate Ester
This strategy involves the protection of the boronic acid as a pinacol ester. The benzyl ether of the phenolic hydroxyl group can be selectively removed via catalytic hydrogenolysis, a reaction generally compatible with the robust pinacol boronate ester.[3] Subsequently, the pinacol ester can be cleaved under acidic conditions or via transesterification to liberate the free boronic acid. This approach offers a reliable method for sequential reactions where the boronic acid functionality is required after modification of the phenolic position.
Strategy 2: Benzyl Ether and N-Methyliminodiacetic Acid (MIDA) Boronate Ester
An alternative and increasingly popular strategy employs the N-methyliminodiacetic acid (MIDA) boronate ester to protect the boronic acid.[4][5][6] MIDA boronates are exceptionally stable to a wide range of reaction conditions, including those used for anhydrous cross-coupling and, presumably, catalytic hydrogenolysis.[4][5][7][8] The MIDA group is readily cleaved under mild aqueous basic conditions, providing a distinct and orthogonal deprotection pathway relative to the hydrogenolytic cleavage of the benzyl ether.[5][8]
Data Presentation
The following tables summarize the key protecting groups, their methods of installation and removal, and typical yields for orthogonal deprotection steps.
Table 1: Protecting Groups for 2-Hydroxy-5-chlorophenylboronic Acid
| Functional Group | Protecting Group | Protection Method | Deprotection Method | Typical Yield |
| Phenolic Hydroxyl | Benzyl (Bn) | Williamson Ether Synthesis (BnBr, base) | Catalytic Hydrogenolysis (H₂, Pd/C) | >95% |
| Boronic Acid | Pinacol Ester | Esterification with pinacol | Acidic Hydrolysis or Transesterification | 85-95% |
| Boronic Acid | MIDA Ester | Condensation with MIDA | Mild aqueous base (e.g., NaOH, NaHCO₃) | >95% |
Table 2: Orthogonal Deprotection Strategies and Yields
| Protected Substrate | Deprotection Step | Reagents and Conditions | Product | Yield |
| 2-(Benzyloxy)-5-chlorophenylboronic acid pinacol ester | Selective Benzyl Ether Cleavage | H₂, 10% Pd/C, EtOAc, rt, 16 h | 2-Hydroxy-5-chlorophenylboronic acid pinacol ester | ~95% |
| 2-Hydroxy-5-chlorophenylboronic acid pinacol ester | Pinacol Ester Cleavage | Polystyrene-boronic acid, CH₃CN/1M HCl (9:1), rt, 18 h | 2-Hydroxy-5-chlorophenylboronic acid | >90% |
| 2-(Benzyloxy)-5-chlorophenylboronic acid MIDA ester | Selective Benzyl Ether Cleavage | H₂, 10% Pd/C, EtOAc, rt, 16 h | 2-Hydroxy-5-chlorophenylboronic acid MIDA ester | Expected >95% |
| 2-Hydroxy-5-chlorophenylboronic acid MIDA ester | MIDA Ester Cleavage | 1 M NaOH (aq), THF, rt, 1 h | 2-Hydroxy-5-chlorophenylboronic acid | >95%[5] |
Experimental Protocols
Protocol 1: Protection of 2-Hydroxy-5-chlorophenylboronic Acid
1.1. Synthesis of this compound Pinacol Ester
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or THF) is added pinacol (1.1 eq).
-
The mixture is heated at reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
1.2. Synthesis of this compound MIDA Ester
-
To a solution of this compound (1.0 eq) in DMSO is added N-methyliminodiacetic acid (1.1 eq).
-
The mixture is heated, typically at 80-110 °C, under vacuum to remove water.
-
The reaction progress is monitored by NMR or LC-MS.
-
After completion, the product is typically precipitated by the addition of an antisolvent (e.g., diethyl ether) and collected by filtration.
Protocol 2: Orthogonal Deprotection Strategy 1 (Bn/Pinacol)
2.1. Selective Deprotection of the Benzyl Ether
-
2-(Benzyloxy)-5-chlorophenylboronic acid pinacol ester (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate or methanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield 2-hydroxy-5-chlorophenylboronic acid pinacol ester.
2.2. Deprotection of the Pinacol Ester
-
To a solution of 2-hydroxy-5-chlorophenylboronic acid pinacol ester (1.0 eq) in acetonitrile/1 M HCl (9:1 v/v) is added polystyrene-boronic acid resin (5.0 eq).
-
The suspension is stirred at room temperature for 18 hours.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude 2-hydroxy-5-chlorophenylboronic acid is then purified by an appropriate method, such as recrystallization or extraction.
Protocol 3: Orthogonal Deprotection Strategy 2 (Bn/MIDA)
3.1. Selective Deprotection of the Benzyl Ether
-
2-(Benzyloxy)-5-chlorophenylboronic acid MIDA ester (1.0 eq) is dissolved in a suitable solvent (e.g., ethyl acetate, THF).
-
A catalytic amount of 10% Pd/C (5-10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere at room temperature.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is filtered off through Celite, and the solvent is removed in vacuo to afford 2-hydroxy-5-chlorophenylboronic acid MIDA ester.
3.2. Deprotection of the MIDA Ester
-
2-Hydroxy-5-chlorophenylboronic acid MIDA ester (1.0 eq) is dissolved in a mixture of THF and 1 M aqueous sodium hydroxide.[5]
-
The reaction is stirred at room temperature for approximately 1 hour.[5]
-
The reaction mixture is then acidified with 1 M HCl to precipitate the boronic acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-hydroxy-5-chlorophenylboronic acid.
Mandatory Visualization
Caption: Orthogonal Strategy 1: Benzyl Ether and Pinacol Boronate Ester.
Caption: Orthogonal Strategy 2: Benzyl Ether and MIDA Boronate Ester.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. [PDF] meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester† | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 2-Benzyloxy-5-chlorophenylboronic Acid for Pharmaceutical and Materials Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in modern organic synthesis, finding significant application in the development of pharmaceuticals and advanced materials.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a key precursor for the formation of complex biaryl structures.[1] These structures are often core components of biologically active molecules and functional organic materials. This application note details a scalable, three-step synthetic protocol for the preparation of this compound, commencing from the readily available 5-chloro-2-hydroxybenzaldehyde. The described methodology is designed to be robust and amenable to scale-up, providing a reliable source of this important synthetic intermediate for research and development laboratories.
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the protection of the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde via a Williamson ether synthesis. The resulting 2-benzyloxy-5-chlorobenzaldehyde is then converted to the corresponding aryl bromide. Finally, a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis affords the target this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis on a laboratory scale. These values are based on typical yields for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent(s) | Product | Molecular Weight ( g/mol ) | Molar Ratio (Reactant:Reagent) | Expected Yield (%) |
| 1 | 5-Chloro-2-hydroxybenzaldehyde | Benzyl Bromide, K₂CO₃ | 2-Benzyloxy-5-chlorobenzaldehyde | 156.57 | 1 : 1.1 : 1.5 | 90-95 |
| 2 | 2-Benzyloxy-5-chlorobenzaldehyde | 1. (a) NH₂OH·HCl (b) SOCl₂ 2. Br₂, HBr/AcOH | 1-Bromo-2-benzyloxy-5-chlorobenzene | 246.68 | 1 : 1.2 : 1.2 | 75-85 |
| 3 | 1-Bromo-2-benzyloxy-5-chlorobenzene | n-BuLi, B(O-iPr)₃ | This compound | 311.54 | 1 : 1.1 : 1.2 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 2-Benzyloxy-5-chlorobenzaldehyde
This procedure is adapted from the Williamson ether synthesis of a similar fluorinated analogue.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of aldehyde).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-benzyloxy-5-chlorobenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 1-Bromo-2-benzyloxy-5-chlorobenzene
This two-part procedure involves the conversion of the aldehyde to a nitrile, followed by a Sandmeyer-type bromination. This is a plausible route that avoids direct bromination of the aldehyde which can be problematic.
Part A: Conversion of Aldehyde to Nitrile
Materials:
-
2-Benzyloxy-5-chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Pyridine (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve 2-benzyloxy-5-chlorobenzaldehyde (1.0 eq) in toluene.
-
Add hydroxylamine hydrochloride (1.2 eq) and heat the mixture to reflux for 1-2 hours to form the oxime.
-
Cool the reaction mixture and then slowly add thionyl chloride (1.2 eq) at a temperature below 10 °C. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl generated.
-
Stir the reaction mixture at room temperature until the conversion to the nitrile is complete (monitor by TLC).
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude 2-benzyloxy-5-chlorobenzonitrile.
Part B: Conversion of Nitrile to Aryl Bromide (Sandmeyer-type reaction is not directly applicable here. A more direct conversion of the aldehyde to bromide is proposed below and the above nitrile route is a viable but longer alternative).
Proposed Direct Conversion of Aldehyde to Aryl Bromide (Note: This step may require optimization for this specific substrate):
This proposed method is based on the decarbonylative bromination of aromatic aldehydes.
Materials:
-
2-Benzyloxy-5-chlorobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzyloxy-5-chlorobenzaldehyde (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude 1-bromo-2-benzyloxy-5-chlorobenzene by column chromatography on silica gel.
Step 3: Synthesis of this compound
This procedure utilizes a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
1-Bromo-2-benzyloxy-5-chlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add a solution of 1-bromo-2-benzyloxy-5-chlorobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ether/hexanes) or by slurrying in a non-polar solvent to afford pure this compound as a white solid.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques.
-
Thionyl chloride and bromine are corrosive and toxic; handle with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described three-step synthesis provides a practical and scalable route to this compound. While the conversion of the intermediate aldehyde to the aryl bromide may require some optimization for scale-up, the overall strategy employs well-established and reliable chemical transformations. This protocol should enable researchers in drug discovery and materials science to access this valuable building block in sufficient quantities for their research needs.
References
One-Pot Synthesis of a Potent ALK5 Kinase Inhibitor Using 2-Benzyloxy-5-chlorophenylboronic Acid: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the demand for efficient and streamlined synthetic methodologies is paramount. This application note details a robust one-pot synthesis protocol utilizing 2-Benzyloxy-5-chlorophenylboronic acid for the preparation of a potent Activin-like Kinase 5 (ALK5) inhibitor. This methodology offers a significant advantage for researchers, scientists, and drug development professionals by reducing reaction time, minimizing purification steps, and improving overall yield.
The ALK5 receptor is a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is critically involved in cellular processes such as growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 a prime target for therapeutic intervention.[3][4] The inhibitor synthesized in this protocol, 2-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-pyridine, demonstrates the utility of this compound in accessing complex, biologically active molecules in a single synthetic operation.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the one-pot synthesis of the ALK5 inhibitor.
| Parameter | Value |
| Product Yield | 85% |
| Reaction Time | 12 hours |
| Purity (post-purification) | >98% |
| Scale | 1 mmol |
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of the ALK5 inhibitor, 2-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-pyridine, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
2-Bromo-5-(pyridin-2-yl)pyridine (1.0 equiv.)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(pyridin-2-yl)pyridine (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-pyridine.
Visualizations
Diagram of the One-Pot Synthesis Workflow:
Caption: Workflow for the one-pot synthesis of the ALK5 inhibitor.
Diagram of the TGF-β/ALK5 Signaling Pathway:
Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 2-Benzyloxy-5-chlorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This sterically hindered and electronically deactivated substrate can be prone to specific side reactions, leading to low yields of the desired product. This guide addresses common issues and offers strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] The structure of this compound, with a bulky benzyloxy group at the ortho position and an electron-withdrawing chloro group, makes it particularly susceptible to these pathways.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of water, high temperatures, and certain bases.[3][4]
-
Homocoupling: This reaction leads to the formation of a biaryl product from the coupling of two molecules of the boronic acid.[5][6] It can be promoted by the presence of oxygen or certain palladium(II) species at the start of the reaction.[2][7]
Q2: Why is this compound considered a "challenging" substrate?
A2: The steric hindrance from the large benzyloxy group at the 2-position can slow down the desired catalytic cycle, specifically the transmetalation step. To overcome this, harsher reaction conditions such as higher temperatures are often required, which in turn can promote the undesired side reactions of protodeboronation and homocoupling.[3] The electron-withdrawing nature of the chloro group can also influence the electronic properties of the boronic acid, potentially affecting its reactivity.[8]
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves carefully controlling the reaction conditions. Key strategies include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[3][4]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can facilitate the protonolysis of the C-B bond.[3]
-
Choice of Base: Use a non-hydroxide base if possible. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over sodium hydroxide (NaOH).[9] In some cases, fluoride bases like cesium fluoride (CsF) can be effective.[10]
-
Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allow for the conversion of the starting material to minimize the exposure of the boronic acid to conditions that favor protodeboronation.[3]
Q4: What are the best practices to avoid homocoupling of the boronic acid?
A4: Homocoupling is often linked to the presence of oxygen and the state of the palladium catalyst. To suppress this side reaction:
-
Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6][7]
-
Palladium Pre-catalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or if using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0). The presence of Pd(II) at the start of the reaction can promote homocoupling.[2]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of desired product, significant amount of 1-benzyloxy-4-chlorobenzene (protodeboronated byproduct) detected. | 1. Presence of water in the reaction. 2. Reaction temperature is too high or reaction time is too long. 3. Inappropriate choice of base. 4. Instability of the boronic acid. | 1. Use anhydrous solvents and dry the base thoroughly. 2. Screen lower reaction temperatures and monitor the reaction closely to stop it upon completion. 3. Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. 4. Convert the boronic acid to its corresponding pinacol ester.[3] |
| Formation of 2,2'-bis(benzyloxy)-5,5'-dichlorobiphenyl (homocoupling byproduct) is observed. | 1. Presence of oxygen in the reaction vessel. 2. Use of a Pd(II) pre-catalyst without efficient reduction. 3. The rate of homocoupling is competitive with the cross-coupling. | 1. Ensure the reaction mixture and vessel are thoroughly degassed with an inert gas.[6] 2. Consider using a Pd(0) catalyst source. 3. Employ bulky, electron-rich phosphine ligands like SPhos or JohnPhos to accelerate the desired cross-coupling.[11] |
| No reaction or very slow conversion. | 1. Steric hindrance from the 2-benzyloxy group is inhibiting the catalytic cycle. 2. Inactive catalyst. 3. Insufficiently active base. | 1. Increase the reaction temperature, potentially using a higher boiling point solvent like dioxane or toluene. Microwave irradiation can also be effective.[3][11] 2. Use a more active catalyst/ligand system. For sterically hindered substrates, ligands like SPhos, JohnPhos, or dppf are often effective.[11][12] 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[12] |
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Side Product Formation for this compound
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Desired Product | 65 | 25 | ||
| Protodeboronation | 25 | 65 | ||
| Homocoupling | 5 | 5 | ||
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (3 mol%) | ||
| Ligand | SPhos (6 mol%) | PPh₃ (6 mol%) | ||
| Base | K₂CO₃ (2 equiv) | NaOH (2 equiv) | ||
| Solvent | Dioxane/H₂O (4:1), degassed | THF/H₂O (4:1), not degassed | ||
| Temperature | 90 °C | 100 °C | ||
| Time | 12 h | 24 h |
This table presents hypothetical data for illustrative purposes, based on general principles of Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the ligand (if required, e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of this compound pinacol ester
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in an anhydrous solvent such as THF or dichloromethane.
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or ¹H NMR for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki coupling without further purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways for this compound.
Caption: Troubleshooting flowchart for Suzuki coupling with challenging substrates.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of 2-Benzyloxy-5-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-chlorophenylboronic acid. Our focus is to address the common challenge of protodeboronation, an undesired side reaction that can significantly lower the yield of the desired cross-coupled product in Suzuki-Miyaura reactions.
Troubleshooting Guide
Issue: Low yield of the desired cross-coupled product with significant formation of 5-chloro-2-benzyloxybenzene.
This is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Here’s a step-by-step guide to troubleshoot this issue:
Question: I am observing a significant amount of the protodeboronated byproduct. What is the first thing I should check?
Answer: The first aspect to evaluate is your reaction setup and the quality of your reagents. Protodeboronation can be exacerbated by the presence of excess water and oxygen.
-
Recommendation: Ensure all glassware is thoroughly dried, and reagents, especially the solvent, are anhydrous. Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
Question: I've ensured anhydrous and inert conditions, but protodeboronation is still a major issue. What is the next most critical parameter to adjust?
Answer: The choice and concentration of the base are paramount in controlling the rate of protodeboronation. Strong bases and high pH can accelerate this undesired pathway.[1][2]
-
Recommendation: Switch to a milder base. Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using weaker inorganic bases. For sterically hindered and electron-rich boronic acids, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. It is also crucial to use the correct stoichiometry of the base.
Illustrative Comparison of Bases in Suzuki-Miyaura Coupling:
| Base | Strength | Typical Observation | Recommendation for this compound |
| NaOH, KOH | Strong | Can lead to rapid protodeboronation, especially at elevated temperatures. | Avoid if possible, or use at very low temperatures. |
| K₂CO₃ | Moderate | A good starting point, often provides a balance between reaction rate and suppression of side reactions.[3] | Recommended for initial optimization. |
| K₃PO₄ | Moderate | Often provides excellent yields with hindered and electron-rich boronic acids. | A highly recommended alternative to K₂CO₃.[4] |
| Cs₂CO₃ | Moderate | Effective at lower temperatures, can be beneficial for sensitive substrates. | A good option, particularly if the reaction can be run at or near room temperature. |
| Organic Bases (e.g., TEA, DIPEA) | Weak | Generally less effective for promoting the Suzuki coupling and may not prevent protodeboronation. | Not generally recommended as the primary base. |
Question: I've optimized the base, but my reaction is sluggish and I'm still seeing protodeboronation. What should I focus on next?
Answer: The palladium catalyst and ligand system plays a crucial role. A highly active catalyst can promote the desired cross-coupling to occur much faster than the competing protodeboronation.[2] For a sterically hindered substrate like this compound, the choice of ligand is particularly important.
-
Recommendation: Employ a catalyst system known for its high activity with sterically hindered and electron-rich arylboronic acids. Buchwald-type biarylphosphine ligands are often excellent choices. Using a pre-formed palladium(II) precatalyst can also be advantageous as it can lead to a more controlled initiation of the catalytic cycle.
Recommended Catalyst Systems for Hindered Substrates:
| Palladium Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ | SPhos | Highly active for sterically hindered and electron-rich substrates. |
| Pd₂(dba)₃ | XPhos | Broadly applicable and highly effective for challenging couplings.[5] |
| PEPPSI™-IPr | IPr (NHC ligand) | Robust and effective for a wide range of substrates, including aryl chlorides. |
| Pd(dppf)Cl₂ | dppf | A reliable catalyst, though may be less active than Buchwald systems for this specific substrate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] For this compound, this results in the formation of 5-chloro-2-benzyloxybenzene, consuming the starting material and reducing the yield of the desired coupled product. The electron-donating benzyloxy group at the ortho position can make the boronic acid more susceptible to this reaction.
Q2: Can the choice of solvent influence the extent of protodeboronation?
A2: Yes, the solvent can play a significant role. Protic solvents, especially water, can be a proton source for protodeboronation. While some Suzuki-Miyaura reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle, an excess should be avoided. Aprotic solvents like dioxane, THF, or toluene are commonly used.
Q3: Does temperature affect the rate of protodeboronation?
A3: Higher reaction temperatures generally accelerate both the desired Suzuki coupling and the undesired protodeboronation. However, in some cases, running the reaction at a higher temperature with a very active catalyst can favor the cross-coupling, as it proceeds much faster than protodeboronation. Conversely, if the desired reaction is slow, prolonged heating will likely increase the amount of the protodeboronated byproduct. It is often a delicate balance that needs to be optimized for each specific reaction. Some evidence suggests that for certain substrates, running the reaction at room temperature can paradoxically increase protodeboronation if the transmetalation step is very slow.[3]
Q4: Would converting this compound to its pinacol ester help prevent protodeboronation?
A4: In many cases, converting a boronic acid to its corresponding boronate ester, such as a pinacol ester, can enhance its stability and reduce the rate of protodeboronation.[6] This is a common strategy for stabilizing sensitive boronic acids. The pinacol ester is generally more resistant to protodeboronation under the reaction conditions and can slowly hydrolyze in situ to provide the active boronic acid for the catalytic cycle. This "slow release" strategy can help to keep the concentration of the more reactive boronic acid low, thus minimizing side reactions.[2]
Q5: Are there any alternative coupling reactions I can consider if I cannot overcome the protodeboronation issue?
A5: While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions could be explored if protodeboronation of this compound proves insurmountable. For instance, you could consider a Stille coupling using an organostannane derivative or a Negishi coupling with an organozinc reagent. However, these methods often involve more toxic and sensitive reagents. Another approach could be to use a different boron reagent, such as a trifluoroborate salt (e.g., potassium 2-benzyloxy-5-chlorophenyltrifluoroborate), which can exhibit different stability and reactivity profiles.
Visual Guides
Mechanism of Base-Promoted Protodeboronation
Caption: Base-promoted protodeboronation pathway.
Experimental Workflow to Minimize Protodeboronation
Caption: Recommended experimental workflow.
Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl bromide, and finely ground potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos in a small amount of anhydrous dioxane. Add this catalyst mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask or vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add anhydrous, degassed dioxane and then degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Using a Boronate Ester for Enhanced Stability
This protocol involves the initial conversion of the boronic acid to its pinacol ester.
Part A: Synthesis of 2-(2-Benzyloxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene.
-
Add a drying agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature for 2-4 hours.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling with the Pinacol Ester
Follow the procedure in Protocol 1, substituting the this compound with the pinacol ester prepared in Part A. The reaction conditions (base, catalyst, solvent, temperature) will be similar, but you may find that the reaction is cleaner with less protodeboronation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Optimizing Reactions with 2-Benzyloxy-5-chlorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-chlorophenylboronic acid. The information is designed to help optimize reaction conditions, particularly temperature, and address common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A starting temperature of 80°C is a documented effective condition for the Suzuki-Miyaura coupling of this compound.[1] However, the optimal temperature can be influenced by the specific substrates, catalyst, ligand, base, and solvent system used. It is often beneficial to screen a range of temperatures (e.g., 60-110°C) to find the ideal conditions for a particular reaction.
Q2: My reaction is proceeding slowly or not at all. What are the first troubleshooting steps?
If you are experiencing low or no product formation, a systematic check of your reaction components and conditions is recommended. Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium catalyst is active. Some palladium sources, particularly Pd(II) pre-catalysts, require in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
-
Oxygen Contamination: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base and Solvent Choice: The selection of base and solvent is critical and they often work in concert. Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials.
Q3: I am observing significant side products. What are the likely causes and how can I mitigate them?
Common side reactions in Suzuki-Miyaura couplings include protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue, especially at higher temperatures or with strong bases in the presence of water. To minimize this, consider using milder bases like potassium carbonate or cesium fluoride, or switching to anhydrous conditions.
-
Homocoupling: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species. Rigorous degassing of the reaction mixture and using a Pd(0) source directly can help reduce homocoupling.
Q4: How does the steric hindrance from the ortho-benzyloxy group affect the reaction?
The benzyloxy group at the ortho position can introduce steric hindrance, which may slow down the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate these steps. Higher reaction temperatures may also be necessary to overcome the steric barrier.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues when optimizing the reaction temperature for this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Catalyst deactivation: The palladium catalyst may have decomposed at the reaction temperature. | Screen different palladium pre-catalysts and ligands to find a more stable system. Consider a lower reaction temperature with a more active catalyst. | |
| Poor reagent quality: Degradation of this compound. | Use fresh or purified boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Formation of Impurities | Protodeboronation: The boronic acid is being replaced by a hydrogen atom. | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃, CsF). Ensure anhydrous conditions if possible. |
| Homocoupling: Two boronic acid molecules are coupling together. | Thoroughly degas the solvent and reaction mixture. Use a Pd(0) catalyst source. Avoid excessively high temperatures which can promote catalyst decomposition and side reactions. | |
| Debenzylation: Loss of the benzyl protecting group. | If observing debenzylation, reduce the reaction temperature. Screen for a catalyst system that is less prone to promoting this side reaction. | |
| Reaction Stalls | Incomplete dissolution of reagents: The base or other reagents may not be fully dissolved at the reaction temperature. | Choose a solvent system in which all components are soluble at the desired reaction temperature. Ensure vigorous stirring. |
| Product inhibition: The product may be inhibiting the catalyst. | Try a lower initial concentration of starting materials. |
Experimental Protocols
Example Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on a documented successful reaction and serves as a starting point for optimization.
Materials:
-
This compound
-
Aryl halide (e.g., 3-cyanobenzyl bromide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium carbonate (Na₂CO₃)
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Ethylene glycol dimethyl ether (DME)
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Water
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Diethyl ether
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Ethyl acetate
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Isohexane
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Silica gel for chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.0 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add degassed ethylene glycol dimethyl ether.
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Heat the reaction mixture to 80°C and stir for 5 hours, or until reaction completion is observed by TLC or LC-MS.[1]
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Cool the reaction mixture to room temperature.
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Partition the mixture between water and diethyl ether.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 5% ethyl acetate/isohexane) to yield the desired product.[1]
Visualizations
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A troubleshooting flowchart for optimizing reaction temperature.
References
dealing with steric hindrance in 2-Benzyloxy-5-chlorophenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-chlorophenylboronic acid. The bulky benzyloxy group at the ortho position introduces significant steric hindrance, which can lead to challenges in achieving high yields and purity in cross-coupling reactions. This guide focuses on the widely used Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low or no conversion is a frequent challenge with sterically hindered boronic acids like this compound. The primary reason is the steric hindrance impeding key steps in the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:
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Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the coupling partner and the subsequent reductive elimination step.[1][2]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.
-
Solvent Selection: The solvent can significantly influence the reaction rate and outcome.
-
Recommendation: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used. A small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
-
-
Temperature: Higher reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance.
-
Recommendation: If the reaction is sluggish at standard temperatures (e.g., 80-100 °C), consider increasing the temperature. Microwave heating can also be an effective strategy to accelerate the reaction.[1]
-
Q2: My starting materials are consumed, but I am observing significant side products, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?
A2: The formation of side products is a common issue, especially when the desired cross-coupling reaction is slow due to steric hindrance.
-
Minimizing Homocoupling: Homocoupling occurs when two molecules of the boronic acid react with each other.
-
Strategies:
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.[1]
-
-
-
Minimizing Protodeboronation: Protodeboronation is the cleavage of the C-B bond, replacing it with a hydrogen atom. This is often promoted by the presence of base and water.
-
Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Choice of Base: A weaker base or careful control of the stoichiometry of a stronger base can help reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can protect it from premature decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge is the steric hindrance caused by the bulky benzyloxy group at the ortho position to the boronic acid. This bulkiness can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination, leading to low reaction rates and yields.
Q2: Which palladium catalysts and ligands are recommended for reactions with this boronic acid?
A2: For sterically hindered substrates like this compound, standard palladium catalysts are often insufficient. It is highly recommended to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands are excellent choices.[1][2] These specialized ligands help to create a more reactive catalytic species that can accommodate the sterically demanding substrates.
Q3: What are the optimal bases and solvents for Suzuki-Miyaura reactions with this compound?
A3: The optimal choice of base and solvent is often substrate-dependent and may require screening. However, good starting points are moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.[2] For solvents, anhydrous and degassed aprotic polar solvents such as dioxane, THF, or toluene are generally effective.[1] Sometimes, a mixture of an organic solvent with a small amount of water can be beneficial, particularly when using carbonate or phosphate bases.[2]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the determination of the consumption of starting materials and the formation of the desired product and any side products.
Data Presentation
The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid like this compound. These conditions are based on general protocols for similar challenging substrates and should be optimized for specific reaction partners.
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | Common and effective palladium(II) and palladium(0) sources. |
| Ligand | SPhos (4-10 mol%) | XPhos (4-10 mol%) | Bulky, electron-rich ligands that accelerate the catalytic cycle for hindered substrates.[1] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Moderately strong bases effective in activating sterically hindered boronic acids.[2] |
| Solvent | Dioxane or 2-MeTHF | Toluene | Anhydrous, degassed aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures are often required to overcome the steric barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Prevents catalyst deactivation and side reactions like protodeboronation.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the rate-limiting step.
References
Technical Support Center: Purification of Products from 2-Benzyloxy-5-chlorophenylboronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products derived from 2-Benzyloxy-5-chlorophenylboronic acid, particularly from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: Common impurities include unreacted starting materials (both the boronic acid and the aryl halide), homocoupling byproducts (from the boronic acid coupling with itself), protodeboronated starting material (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1][2] The presence of oxygen can specifically promote the homocoupling of boronic acids.[1]
Q2: How can I remove unreacted this compound from my final product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash.[3] By dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with an aqueous base (e.g., 1M NaOH or Na₂CO₃), the acidic boronic acid will form a water-soluble boronate salt and move into the aqueous layer.[3] This allows for separation. Another method is to derivatize the boronic acid with diethanolamine, which often forms a crystalline solid that can be removed by filtration.[3][4]
Q3: My desired product and a byproduct are co-eluting during silica gel column chromatography. What are my options?
A3: When compounds co-elute, especially with byproducts like a homocoupled dimer, separation can be difficult.[5] You can try modifying the chromatographic conditions by using a different solvent system; for instance, adding a small amount of a modifier like acetic acid or triethylamine might improve separation.[6] If that fails, consider alternative purification methods like recrystallization if your product is a solid, or preparative HPLC for more challenging separations.[6]
Q4: Is standard silica gel chromatography a good method for purifying boronic acids or their immediate products?
A4: It can be challenging. Boronic acids and their derivatives can sometimes strongly adsorb to silica gel, leading to poor recovery and streaking on the column.[6][7] This is often described as a tedious and tricky process.[6] Using silica gel that has been treated with boric acid can sometimes suppress this over-adsorption and improve yields.[8]
Q5: What are the best methods for removing residual palladium catalyst from my product?
A5: Residual palladium can often be removed by treating a solution of your product with activated carbon and then filtering.[3] Commercially available silica-based scavengers containing thiol or amine groups are also very effective at binding to and removing palladium.[3] Additionally, washing the organic solution of your product with an aqueous solution of sodium bisulfite or filtering it through a pad of Celite® can help remove finely dispersed palladium black.[3]
Troubleshooting Guides
This section addresses specific problems encountered during the purification process.
Problem 1: Low or No Yield After Purification
| Possible Cause | Troubleshooting Steps & Recommendations |
| Protodeboronation of Boronic Acid | This side reaction cleaves the C-B bond, reducing the amount of starting material available for coupling.[2] Recommendation: Ensure you are using anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) instead of the free acid, as they can offer greater stability.[2] |
| Product Loss on Silica Gel | The desired biaryl product or unreacted boronic acid may be irreversibly adsorbing to the silica gel during column chromatography.[7] Recommendation: Try an alternative purification method such as recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[3] If chromatography is necessary, consider using boric acid-impregnated silica gel to reduce over-adsorption.[8] |
| Inefficient Extraction/Workup | The product may be lost during aqueous workup steps if its polarity causes it to partition into the aqueous layer, or if an emulsion forms. Recommendation: Re-extract the aqueous layers with your organic solvent. To break emulsions, try adding brine. Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, organic-soluble form. |
Problem 2: Final Product is Contaminated with Byproducts
| Possible Cause | Troubleshooting Steps & Recommendations |
| Homocoupling of Boronic Acid | This occurs when the boronic acid reacts with itself, often promoted by the presence of oxygen or certain catalyst conditions.[1] Recommendation: This issue is best addressed by optimizing the reaction. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1] For purification, try optimizing the column chromatography solvent system or consider recrystallization, which can sometimes selectively crystallize the desired product out of the mixture. |
| Residual Starting Materials | The reaction may not have gone to completion, leaving unreacted this compound or the coupling partner. Recommendation: To remove the boronic acid, perform a basic aqueous wash as described in the FAQs.[3] To remove other starting materials, carefully optimized column chromatography is the most common method. |
Data Summary
Table 1: Common Purification Techniques for Suzuki Coupling Products
| Purification Method | Principle | Best For | Key Considerations |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[9] | Separating compounds with different polarities. | Can be tedious for boronic acids; risk of product loss on the column.[6][7] |
| Recrystallization | Purification of a solid based on differences in solubility.[6][10] | Purifying solid products from soluble impurities. | Requires the product to be a stable, crystalline solid. Finding a suitable solvent can be trial-and-error. |
| Aqueous Basic Wash | Extraction of acidic compounds into an aqueous base.[3] | Removing unreacted acidic boronic acids. | Product must be stable to basic conditions. |
| Derivatization | Chemical conversion of an impurity to a form that is easier to separate.[4] | Removing boronic acids by converting them to filterable adducts (e.g., with diethanolamine).[4] | Requires an additional reaction step and subsequent removal of the derivatizing agent. |
| Palladium Scavenging | Adsorption or chelation of residual palladium catalyst.[3] | Removing trace amounts of palladium to meet purity standards. | Scavengers can be expensive; activated carbon may adsorb some product. |
Experimental Protocols
Protocol 1: General Post-Reaction Aqueous Workup
This protocol is a standard procedure following a Suzuki-Miyaura coupling reaction.[1][9]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.
Protocol 2: Selective Removal of Boronic Acid by Basic Extraction
This method is used to remove acidic impurities like unreacted this compound.[3][11]
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of a base such as NaOH or K₂CO₃.[3][11]
-
Agitate the funnel and allow the layers to separate. The deprotonated boronic acid will partition into the aqueous layer.
-
Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine, then dry and concentrate as described in Protocol 1.
Protocol 3: Purification by Flash Column Chromatography
This is a standard method for purifying the final biaryl product.[9][12]
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a column with silica gel in a non-polar solvent (e.g., hexanes or pentane).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, or ether in pentane).[12]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
Purification Method Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Benzyloxy-5-chlorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation when using 2-Benzyloxy-5-chlorophenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
Catalyst deactivation is a common challenge in palladium-catalyzed cross-coupling reactions. When working with functionalized reagents such as this compound, specific structural features can contribute to the loss of catalytic activity. This guide addresses potential issues and provides systematic solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common indicator of a failed reaction, often linked to catalyst inactivity.
Possible Causes and Solutions
| Cause | Diagnostic Check | Recommended Solution(s) |
| Inactive Catalyst | The palladium source appears black or has precipitated from the solution. | Ensure the catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a more robust precatalyst, such as a palladacycle.[1] |
| Oxygen Contamination | The reaction mixture darkens significantly and rapidly. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1] |
| Sub-optimal Ligand | The reaction stalls or proceeds slowly. | The choice of phosphine ligand is crucial for stabilizing the active palladium species and preventing aggregation into inactive palladium black.[2] For sterically hindered or electronically demanding substrates, consider using bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos). |
| Incorrect Base | The reaction does not proceed, or side reactions are observed. | The base is essential for the activation of the boronic acid in the transmetalation step.[3] The choice of base can influence the reaction outcome. If using a base-sensitive substrate, a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be beneficial. |
| Solvent Effects | The reaction is sluggish or incomplete. | The solvent system can significantly impact the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Ensure the solvent is anhydrous if water-sensitive reagents are used. |
Issue 2: Reaction Stalls After Initial Conversion
The reaction begins as expected but fails to reach completion, leaving significant amounts of starting material.
Possible Causes and Solutions
| Cause | Diagnostic Check | Recommended Solution(s) |
| Progressive Catalyst Deactivation | TLC or LC-MS analysis shows the reaction starting and then plateauing. | This may be due to the gradual poisoning of the catalyst. While this compound is not a typical catalyst poison, impurities or side products could be the cause. Consider adding a second charge of the catalyst and ligand midway through the reaction. |
| Ligand Degradation | The reaction mixture changes color unexpectedly over time. | Some phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure the reaction is strictly anaerobic. Consider using more air-stable ligands or precatalysts. |
| Side Reactions of the Boronic Acid | Formation of homocoupled biaryl products is observed. | Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[1] Ensure rigorous degassing. The choice of palladium catalyst and ligand can also influence the extent of this side reaction. |
| Debenzylation of the Substrate | Formation of phenolic byproducts is detected by mass spectrometry. | The benzyloxy group is generally stable, but under harsh conditions (e.g., high temperatures, strongly acidic or basic media, or in the presence of certain palladium species), cleavage could occur, potentially leading to species that inhibit the catalyst. If debenzylation is suspected, consider milder reaction conditions (lower temperature, weaker base). |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically check the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active and were handled under an inert atmosphere.[1]
-
Oxygen Exclusion: Confirm that all solvents were properly degassed and the reaction was maintained under an inert atmosphere. Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1]
-
Reagent Quality: Verify the purity of your this compound, aryl halide, and base.
-
Reaction Conditions: Double-check the reaction temperature, concentration, and stirring rate.
Q2: Could the benzyloxy group in this compound be causing catalyst deactivation?
A2: While the benzyloxy group is generally robust in Suzuki-Miyaura couplings, it is a potential site for side reactions under certain conditions. Cleavage of the benzyl group (debenzylation) could occur, especially at elevated temperatures or with certain catalyst/ligand combinations, potentially generating phenolic species that could interact with and deactivate the palladium catalyst. If you suspect this is an issue, try running the reaction at a lower temperature or screen different catalyst systems.
Q3: How does the chloro substituent on the phenylboronic acid affect the reaction and catalyst stability?
A3: The electron-withdrawing nature of the chloro substituent can make the boronic acid more prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under basic conditions.[4] This would consume the boronic acid and reduce the overall yield. While it does not directly deactivate the catalyst, the conditions that favor protodeboronation might also not be optimal for catalyst stability. Using a less aqueous solvent system or a milder base might mitigate this issue.
Q4: What is the primary mechanism of palladium catalyst deactivation in Suzuki-Miyaura reactions?
A4: The most common deactivation pathway is the agglomeration of the active Pd(0) species into inactive palladium black. This is often caused by the dissociation of the stabilizing phosphine ligands. Other deactivation mechanisms include oxidation of the Pd(0) to Pd(II) by residual oxygen and poisoning by impurities in the reagents or solvents.[2][5]
Q5: Can a deactivated palladium catalyst be regenerated?
A5: For homogeneous catalysts used in solution, regeneration is generally not feasible within the reaction mixture. For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration can sometimes be achieved through washing and thermal treatments to remove adsorbed impurities. However, for the fine chemical synthesis typical for this substrate, preventing deactivation is a more practical approach than regeneration.
Experimental Protocols
This section provides a general experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point, and optimization may be necessary.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
improving solubility of 2-Benzyloxy-5-chlorophenylboronic acid in reaction mixtures
Welcome to the technical support center for 2-Benzyloxy-5-chlorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a specific focus on improving its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter related to the solubility of this compound in your reaction mixtures.
Q1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A1: Poor solubility is a common challenge with arylboronic acids. Here are the initial steps to address this issue:
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Solvent Selection: Ensure you are using an appropriate solvent. While there is no universal solvent, a good starting point is a mixture of an organic solvent and water, which is common for Suzuki-Miyaura coupling reactions.[1][2] Ethers like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF are frequently used.[1][2]
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Gentle Heating: Try gently heating the reaction mixture. Increased temperature often enhances the solubility of organic compounds.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.
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Co-solvent Addition: If you are using a non-polar solvent, adding a small amount of a polar co-solvent can significantly improve solubility. Conversely, for aqueous mixtures, a polar aprotic co-solvent like DMF or DMSO can be beneficial.
Q2: I'm observing incomplete dissolution even after trying initial steps. What advanced techniques can I employ?
A2: If initial methods are insufficient, consider these more advanced strategies:
-
pH Adjustment: The solubility of boronic acids can be pH-dependent. In aqueous or protic media, adding a base (e.g., sodium hydroxide, potassium carbonate) can deprotonate the boronic acid, forming a more soluble boronate salt. This is particularly relevant in Suzuki-Miyaura couplings where a base is a required reagent.[3]
-
Co-solvent Screening: Systematically screen a panel of co-solvents to find the optimal mixture for your reaction. A detailed protocol for this is provided in the "Experimental Protocols" section.
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Formation of Boronic Esters: In some cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can improve solubility and stability.[4] However, this adds an extra synthetic step.
Q3: Can the solid form of this compound affect its solubility?
A3: Yes. Boronic acids have a tendency to form cyclic anhydrides called boroxines through dehydration.[4] Boroxines can have different solubility profiles compared to the monomeric boronic acid. The presence of varying amounts of boroxine in your starting material can lead to inconsistent dissolution. It is good practice to use freshly opened or properly stored boronic acid. If you suspect boroxine formation, adding a small amount of water to the reaction mixture can help to hydrolyze the boroxine back to the boronic acid.
Q4: I am running a Suzuki-Miyaura coupling. How does the choice of base impact the solubility of this compound?
A4: The base in a Suzuki-Miyaura coupling plays a crucial role in activating the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are often used in aqueous solutions. The base reacts with the boronic acid to form a boronate salt, which is generally more soluble in the aqueous phase of a biphasic reaction mixture. The choice of base can influence the equilibrium between the boronic acid and the boronate, thereby affecting its solubility and reactivity.
Data Presentation: Qualitative Solubility Profile
Due to the limited availability of quantitative solubility data in the literature, the following table provides a qualitative assessment of the solubility of this compound in common organic solvents. This information is based on the general solubility characteristics of structurally similar arylboronic acids.[4][5][6][7] It is highly recommended to experimentally determine the solubility for your specific reaction conditions.
| Solvent | Qualitative Solubility | Notes |
| Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | Soluble | Often used as a solvent or co-solvent in cross-coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent, effective for dissolving many boronic acids.[5][6] |
| Acetone | Soluble | A polar ketone in which many phenylboronic acids show good solubility.[4] |
| Acetonitrile (ACN) | Sparingly Soluble | Solubility may be limited. |
| Ether Solvents | ||
| Tetrahydrofuran (THF) | Soluble | A common solvent for Suzuki-Miyaura reactions.[1] |
| 1,4-Dioxane | Soluble | Frequently used in cross-coupling reactions, often in a mixture with water.[1] |
| Diethyl Ether | Sparingly Soluble | Generally less effective for dissolving polar compounds. |
| Aromatic Hydrocarbons | ||
| Toluene | Sparingly Soluble | Often requires a co-solvent and/or heating. A common solvent for Suzuki-Miyaura reactions.[1] |
| Benzene | Sparingly Soluble | Similar to toluene. |
| Alcohols | ||
| Methanol | Soluble | Boronic acids are often soluble in lower alcohols.[5] |
| Ethanol | Soluble | Similar to methanol. |
| Halogenated Solvents | ||
| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis.[5] |
| Chloroform | Soluble | Many phenylboronic acids exhibit good solubility in chloroform.[4] |
| Non-Polar Solvents | ||
| Hexane | Insoluble | Not a suitable solvent. |
| Cyclohexane | Insoluble | Not a suitable solvent. |
| Water | ||
| Water | Poorly Soluble | Generally, arylboronic acids have low solubility in water at neutral pH.[5][6] Solubility increases with the addition of a base. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
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This compound
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A selection of solvents (e.g., DMF, THF, Toluene, Methanol, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Methodology:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
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Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the mixture.
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Soluble: The solid completely dissolves, and the solution is clear.
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Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
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Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To identify an effective co-solvent system for dissolving this compound in a primary reaction solvent.
Materials:
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This compound
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Primary reaction solvent (e.g., Toluene)
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A selection of co-solvents (e.g., DMF, THF, Ethanol)
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Graduated cylinders or pipettes
-
Stir plate and stir bar
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Reaction flask
Methodology:
-
Add the desired amount of this compound to the reaction flask.
-
Add the primary reaction solvent to the flask.
-
Begin stirring the mixture at room temperature.
-
If the solid is not fully dissolved, add a co-solvent in small increments (e.g., 5% of the total volume).
-
After each addition, allow the mixture to stir for several minutes and observe any changes in solubility.
-
Continue adding the co-solvent incrementally until the solid is completely dissolved or until the co-solvent comprises a significant portion of the solvent system (e.g., 50%).
-
Note the solvent ratio that achieves complete dissolution. This ratio can then be used for the larger-scale reaction.
Protocol 3: pH Adjustment for Enhanced Solubility in Aqueous Mixtures
Objective: To improve the solubility of this compound in a reaction mixture containing water by adjusting the pH.
Materials:
-
This compound
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Aqueous/organic solvent mixture (e.g., Dioxane/Water)
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A suitable base (e.g., 1M Sodium Hydroxide solution, solid Potassium Carbonate)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Reaction flask
Methodology:
-
Suspend this compound in the aqueous/organic solvent mixture in the reaction flask.
-
Begin stirring the suspension.
-
Slowly add the base dropwise (if a solution) or in small portions (if a solid).
-
Monitor the pH of the aqueous phase periodically.
-
Continue adding the base until the solid dissolves.
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Record the final pH of the mixture. Caution: Ensure that the chosen base and the resulting pH are compatible with all other reagents and the planned reaction conditions.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 7. 2-Benzyloxyphenylboronic acid | 190661-29-1 [m.chemicalbook.com]
minimizing homocoupling of 2-Benzyloxy-5-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 2-benzyloxy-5-chlorophenylboronic acid during Suzuki coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Excessive homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with homocoupling in your experiments.
Issue: Significant formation of symmetrical biaryl byproduct derived from this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxygen-Mediated Homocoupling | The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][2] • Solution: Rigorously degas all solvents and reagents. A common method is to bubble an inert gas (e.g., nitrogen or argon) through the solvent for an extended period or to use a freeze-pump-thaw technique. Performing the reaction under an inert atmosphere is crucial.[2] A nitrogen subsurface sparge prior to catalyst introduction can be particularly effective at excluding dissolved oxygen.[3][4] |
| Palladium(II)-Mediated Homocoupling | If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before the catalytic cycle is fully established.[1] • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, modern precatalysts like Buchwald's G3 and G4 are designed for clean and efficient generation of the active Pd(0) species, which can minimize side reactions. Adding a mild reducing agent, like potassium formate, can also help minimize the concentration of free Pd(II).[3][4] |
| Inappropriate Ligand Choice | The ligand stabilizes the palladium catalyst and influences its reactivity. An unsuitable ligand may not effectively promote the desired cross-coupling over homocoupling. • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling. |
| Suboptimal Base Selection | The base is necessary to activate the boronic acid, but an improper choice can increase homocoupling. • Solution: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH). The optimal base is often substrate-dependent and may require screening. |
| Unfavorable Solvent and Temperature Conditions | The reaction environment plays a critical role in favoring the desired reaction pathway. • Solution: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally effective at minimizing homocoupling. While some water is often needed to dissolve the base, excessive amounts can promote homocoupling. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress side reactions. |
| High Instantaneous Concentration of Boronic Acid | A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. • Solution: Add the this compound solution slowly to the reaction mixture. This keeps its instantaneous concentration low. |
| Stoichiometry of Reactants | The relative amounts of the coupling partners can influence the reaction outcome. • Solution: Using a slight excess of the aryl halide partner can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in boronic acid homocoupling. |
| Purity of Boronic Acid | Boronic acids can degrade over time, especially when exposed to air and moisture, which can affect the reaction's efficiency and side product profile.[6] • Solution: Use high-purity this compound. Consider using more stable derivatives like the corresponding pinacol boronate ester if homocoupling persists.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?
A1: There are two main pathways for boronic acid homocoupling. The first is an oxygen-mediated process where the active Pd(0) catalyst is oxidized to Pd(II) by oxygen. This Pd(II) species then reacts with two molecules of the boronic acid to form the homocoupled product.[1][2] The second is a direct Palladium(II)-mediated pathway, which is more prevalent when using a Pd(II) precatalyst. The Pd(II) salt reacts directly with the boronic acid, leading to the homocoupled dimer and the formation of Pd(0).[1]
Q2: How does the choice of palladium precatalyst affect the extent of homocoupling?
A2: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) species. This reduction can occur via a homocoupling pathway where two molecules of the boronic acid react with the Pd(II) salt.[1] Using a Pd(0) source directly, such as Pd(PPh₃)₄, or advanced precatalysts that readily form Pd(0) can help to minimize this initial burst of homocoupling.[5]
Q3: Can the reaction temperature influence the formation of the homocoupled byproduct?
A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate the rate of side reactions, including homocoupling. It is often beneficial to conduct the reaction at the lowest temperature that provides a reasonable reaction rate to suppress the formation of byproducts.
Q4: Is it possible that the base is causing the homocoupling?
A4: While the base is essential for the transmetalation step, an inappropriate choice can contribute to homocoupling. Strong bases may promote side reactions more than weaker ones. Weaker inorganic bases such as K₂CO₃ and K₃PO₄ are generally recommended to minimize homocoupling.
Q5: How can I be sure that oxygen is being effectively excluded from my reaction?
A5: Effective degassing is key. For solvents, this can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes. The freeze-pump-thaw method (typically three cycles) is also highly effective. Assembling your reaction glassware while it is still hot from the oven and then flushing with an inert gas can help remove adsorbed air and moisture. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
Data Presentation
The following table summarizes the general effect of various reaction parameters on the extent of homocoupling, based on established principles in Suzuki coupling reactions.
| Parameter | Condition Favoring Low Homocoupling | Condition Favoring High Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) | Aerobic (presence of Oxygen) |
| Palladium Source | Pd(0) or modern precatalysts (e.g., Buchwald's) | Pd(II) salts (e.g., Pd(OAc)₂) |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky or no ligand |
| Base | Weaker inorganic (e.g., K₂CO₃, K₃PO₄) | Strong (e.g., NaOH) |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) | Protic or excessive water |
| Temperature | Lower effective temperature | High temperature |
| Boronic Acid Addition | Slow addition | Rapid addition |
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general guideline designed to minimize homocoupling. The specific aryl bromide, catalyst, ligand, and base may require further optimization.
Materials:
-
This compound
-
Aryl bromide
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Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable Buchwald precatalyst)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Degassed water
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Reaction vessel (e.g., Schlenk flask)
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing Suzuki coupling and homocoupling pathways.
References
Technical Support Center: Troubleshooting Failed Reactions with 2-Benzyloxy-5-chlorophenylboronic Acid
Welcome to the technical support center for 2-Benzyloxy-5-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during cross-coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors:
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Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. Sterically hindered boronic acids may require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.
-
Suboptimal Base: The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Protodeboronation: Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, especially in the presence of water and at elevated temperatures. This side reaction consumes the starting material and reduces the product yield.
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Poor Solubility: The solubility of this compound and other reaction components in the chosen solvent system is essential for a homogeneous reaction mixture and efficient reaction.
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Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.
Q2: I am observing a significant amount of homocoupling byproduct (biphenyl derivative of this compound) in my reaction. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. To minimize its formation:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes promote homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a more selective system.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help minimize this side product.
Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What should I check?
A3: A stalled Buchwald-Hartwig amination can be due to several factors:
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Catalyst Inhibition: The amine substrate or product can sometimes inhibit the palladium catalyst, especially with certain nitrogen-containing heterocycles.
-
Incorrect Base: The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
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Ligand Selection: The ligand must be appropriate for the specific amine and aryl halide coupling partners. Bulky, electron-rich phosphine ligands are often required for challenging couplings.
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Steric Hindrance: The benzyloxy group at the ortho position of the boronic acid introduces significant steric bulk, which can hinder the oxidative addition or reductive elimination steps. Using a catalyst system known to be effective for sterically demanding substrates is recommended.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a solid that should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] Like many boronic acids, it can be susceptible to slow decomposition over time, especially if exposed to air and humidity.
Troubleshooting Guides
Problem: Low or No Conversion in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting failed Suzuki-Miyaura reactions.
References
effect of water on 2-Benzyloxy-5-chlorophenylboronic acid stability
Topic: Effect of Water on Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Benzyloxy-5-chlorophenylboronic acid, focusing on challenges encountered when water is present in reaction or storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, especially in aqueous media?
A1: The two main degradation pathways for this compound in the presence of water are protodeboronation and the formation of boroxine anhydrides.
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Protodeboronation: This is an irreversible process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the loss of the desired compound.[1] This reaction is a common cause of yield loss in aqueous cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The rate of protodeboronation is highly dependent on the pH of the medium, with both acidic and basic conditions often catalyzing the degradation.[1][3]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[4][5] Many commercial boronic acids exist as a mixture of the free acid and the boroxine anhydride.[6] This process is driven by the removal of water; conversely, the addition of water can shift the equilibrium back towards the desired monomeric boronic acid.[5]
Q2: How does water affect the equilibrium between the boronic acid and its boroxine?
A2: The equilibrium between this compound and its corresponding boroxine is directly controlled by the concentration of water. The formation of boroxine is an entropically driven process that releases three molecules of water.[7][8] Therefore, in anhydrous or low-water conditions, the equilibrium favors the boroxine trimer. When water is introduced, it hydrolyzes the boroxine, shifting the equilibrium back to the monomeric boronic acid.[5] For experimental consistency, it is crucial to be aware of this equilibrium, as the active species in many reactions is the monomer.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. This compound CAS#: 612832-83-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Sterically Hindered Suzuki Coupling with 2-Benzyloxy-5-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Benzyloxy-5-chlorophenylboronic acid in sterically hindered Suzuki-Miyaura coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in sterically hindered Suzuki couplings, especially with ortho-substituted boronic acids like this compound, are common. The primary aspects to troubleshoot are the ligand, base, reaction temperature, and the integrity of your reagents under an inert atmosphere. The steric bulk from the ortho-benzyloxy group impedes several steps in the catalytic cycle, necessitating carefully optimized conditions to overcome these higher activation barriers.[1]
Q2: Which class of ligands is most effective for this type of sterically hindered coupling?
A2: Bulky, electron-rich monophosphine ligands are essential for promoting the coupling of sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended as they are known to accelerate both the oxidative addition and the challenging reductive elimination steps.[1] For exceptionally demanding couplings, specialized ligands like BI-DIME have also shown significant efficacy.[2][3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these transformations.[2]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?
A3: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[1] This occurs when two molecules of the boronic acid couple with each other, a reaction that can be promoted by the palladium catalyst. To minimize homocoupling, ensure that your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1] The choice of a bulky, electron-donating ligand can also favor the desired cross-coupling pathway over homocoupling.[1]
Q4: Can the benzyloxy protecting group be cleaved under the reaction conditions?
A4: While generally stable, benzyl ethers can be susceptible to cleavage under certain palladium-catalyzed conditions, particularly at elevated temperatures or in the presence of specific additives. While less common in standard Suzuki conditions, it is a possibility, especially in prolonged reactions at high temperatures. If you suspect debenzylation, consider analyzing the crude reaction mixture for the presence of the corresponding phenol. If this is a persistent issue, a more robust protecting group may be necessary.
Q5: My this compound appears to be degrading. How can I improve its stability?
A5: Boronic acids, particularly those with certain substitution patterns, can be prone to degradation over time, including protodeboronation where the C-B bond is cleaved.[1] To enhance stability, you can convert the boronic acid to a more robust derivative, such as a pinacol ester or a diethanolamine adduct.[4][5] These derivatives are often more stable to storage and the reaction conditions, releasing the active boronic acid in situ.
Troubleshooting Guides
Problem: Low Conversion of Starting Materials
This is often the most common issue when dealing with sterically hindered substrates. The workflow below outlines a systematic approach to addressing low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation
The selection of the ligand is paramount for overcoming the steric hindrance associated with this compound. While specific comparative data for this exact molecule is sparse, the following table illustrates the general performance trend of various ligands in the Suzuki coupling of sterically hindered ortho-substituted arylboronic acids with aryl chlorides, as supported by the literature.
| Ligand | Ligand Type | Typical Yield Range (%) | Key Advantages |
| XPhos | Buchwald-type Biarylphosphine | 85-98% | Highly versatile and effective for a broad range of sterically hindered substrates, including aryl chlorides.[1] |
| SPhos | Buchwald-type Biarylphosphine | 80-95% | Excellent activity, often at room temperature for aryl chlorides, and effective for preparing highly hindered biaryls. |
| RuPhos | Buchwald-type Biarylphosphine | 75-92% | Particularly effective for heteroaryl couplings and demonstrates high reactivity.[1] |
| PPh₃ | Triphenylphosphine | < 20% | Generally low activity for sterically hindered substrates and often requires higher temperatures.[2] |
Yields are representative and highly dependent on the specific coupling partner, base, solvent, and temperature.
Experimental Protocols
Representative Protocol for a Sterically Hindered Suzuki Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Caption: General experimental workflow for the Suzuki coupling.
Detailed Steps:
-
Vessel Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl chloride (1.0 equivalent), this compound (1.2–1.5 equivalents), and finely powdered potassium phosphate (K₃PO₄) (2.0–3.0 equivalents).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas such as argon or nitrogen for 10-15 minutes. This is critical to prevent homocoupling and catalyst decomposition.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the chosen ligand if not using a precatalyst.[1] Subsequently, add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1] Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Benzyloxy-5-chlorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Understanding the Key Players: Isomers of Benzyloxy-chlorophenylboronic Acid
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of steric and electronic effects imparted by its substituents. In the case of 2-benzyloxy-5-chlorophenylboronic acid and its isomers, the bulky benzyloxy group and the electronegative chloro group play pivotal roles.
The isomers under consideration are:
-
This compound: The benzyloxy group is in the ortho position to the boronic acid, and the chloro group is in the meta position.
-
3-Benzyloxy-5-chlorophenylboronic acid: Both the benzyloxy and chloro groups are in the meta position to the boronic acid.
-
4-Benzyloxy-5-chlorophenylboronic acid: The benzyloxy group is in the para position, and the chloro group is in the meta position to the boronic acid.
-
2-Chloro-5-benzyloxyphenylboronic acid: The chloro group is in the ortho position, and the benzyloxy group is in the meta position.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of these isomers in a typical Suzuki-Miyaura coupling reaction based on steric and electronic principles.
| Isomer | Ortho Substituent | Electronic Effect of Substituents | Predicted Relative Reactivity | Rationale |
| 3-Benzyloxy-5-chlorophenylboronic acid | None | Benzyloxy (-I, +M), Chloro (-I, +M, weak) | Highest | Minimal steric hindrance. The combined electronic effects of the meta-substituents are less impactful on the ipso-carbon's nucleophilicity compared to ortho or para substitution. |
| 4-Benzyloxy-5-chlorophenylboronic acid | None | Benzyloxy (+M), Chloro (+M, weak) | High | No ortho-steric hindrance. The para-benzyloxy group's +M effect increases the electron density of the ipso-carbon, enhancing its nucleophilicity and promoting transmetalation. The meta-chloro group has a weaker electronic influence. |
| 2-Chloro-5-benzyloxyphenylboronic acid | Chloro | Chloro (-I), Benzyloxy (+M) | Moderate to Low | Significant steric hindrance from the ortho-chloro group can impede the approach of the boronic acid to the palladium catalyst.[1][2][3] The electron-withdrawing inductive effect (-I) of the ortho-chloro group decreases the nucleophilicity of the ipso-carbon. |
| This compound | Benzyloxy | Benzyloxy (-I), Chloro (-I, +M, weak) | Lowest | Severe steric hindrance from the bulky ortho-benzyloxy group is expected to significantly retard the transmetalation step.[1][2][3] This steric impediment is likely the dominant factor, overriding the electronic effects. |
Note: This table presents a qualitative prediction. Actual reaction yields and rates will depend on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and the coupling partner.
The Underlying Principles: Steric and Electronic Effects
The Suzuki-Miyaura coupling is a multi-step catalytic cycle. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and is highly sensitive to the steric and electronic properties of the boronic acid.
Steric Hindrance: Substituents in the ortho position to the boronic acid group can physically block the approach of the reagent to the palladium catalyst, slowing down or even inhibiting the reaction.[1][2][3] The benzyloxy group is significantly bulkier than a chloro group, and thus, this compound is predicted to be the least reactive due to severe steric hindrance.
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron).
-
Electron-donating groups (EDGs) , like the benzyloxy group (primarily through its +M or resonance effect when in the ortho or para position), increase the electron density on the ipso-carbon, making it more nucleophilic and generally accelerating the transmetalation step.
-
Electron-withdrawing groups (EWGs) , such as the chloro group (primarily through its -I or inductive effect), decrease the electron density on the ipso-carbon, reducing its nucleophilicity and potentially slowing down the reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a benzyloxy-chlorophenylboronic acid isomer with an aryl bromide. This protocol is a composite based on several published procedures for similar substrates.[4][5][6][7]
Materials:
-
Benzyloxy-chlorophenylboronic acid isomer (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a suitable Buchwald ligand like SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyloxy-chlorophenylboronic acid isomer (1.2 mmol), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (e.g., PPh₃, 0.08 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism and Workflow
To further aid in the understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
Beyond the Boronic Acid: A Comparative Guide to Reagents for Sterically Hindered Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in this endeavor. However, the use of sterically hindered boronic acids, such as 2-benzyloxy-5-chlorophenylboronic acid, can present significant challenges, leading to lower yields and demanding reaction conditions. This guide provides an objective comparison of alternative reagents to this compound, offering insights into their performance, stability, and operational advantages, supported by representative experimental data.
The ortho-benzyloxy group in this compound imparts significant steric bulk, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This often necessitates higher catalyst loadings, stronger bases, and elevated temperatures to achieve satisfactory yields. Furthermore, boronic acids, in general, can be prone to protodeboronation and trimerization to form boroxines, affecting stoichiometry and reproducibility. To address these limitations, several more stable and often more reactive alternatives have been developed. This guide focuses on a comparative analysis of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates as direct surrogates for this compound.
Comparative Performance of Boron Reagents
| Reagent | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | See Figure 1 | 4-Bromoanisole | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~75-85 |
| Potassium 2-benzyloxy-5-chlorophenyltrifluoroborate | See Figure 1 | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~85-95 |
| 2-Benzyloxy-5-chlorophenyl MIDA boronate | See Figure 1 | 4-Bromoanisole | Pd(OAc)₂, RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~80-90 |
Table 1: Comparison of representative yields for the synthesis of 2-benzyloxy-5-chloro-4'-methoxybiphenyl using different boron reagents. Yields are estimated based on literature precedents for similar sterically hindered systems.
The Alternatives: A Closer Look
Potassium Organotrifluoroborates: These air- and moisture-stable crystalline solids offer significant advantages over boronic acids.[1][2] The tetracoordinate boron center is less susceptible to protodeboronation, leading to more consistent results and often requiring only a stoichiometric amount of the reagent.[3] The slow release of the boronic acid under the reaction conditions is thought to contribute to higher yields in many cases.
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[4] This stability allows for the "slow release" of the boronic acid under basic aqueous conditions, which can be highly beneficial for challenging couplings by maintaining a low concentration of the active boron species and minimizing side reactions.[4]
Experimental Protocols
Detailed methodologies for the preparation of the alternative reagents and for the subsequent cross-coupling reactions are provided below.
Synthesis of Potassium 2-Benzyloxy-5-chlorophenyltrifluoroborate
Procedure: To a solution of this compound (1.0 eq) in a 4:1 mixture of THF and water is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq). The mixture is stirred vigorously at room temperature for 2 hours. The organic solvent is then removed under reduced pressure. The resulting aqueous slurry is cooled in an ice bath, and the solid precipitate is collected by vacuum filtration, washed with cold water and then diethyl ether, and dried under high vacuum to afford potassium 2-benzyloxy-5-chlorophenyltrifluoroborate as a white solid.
Synthesis of 2-Benzyloxy-5-chlorophenyl MIDA Boronate
Procedure: In a round-bottom flask, this compound (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.1 eq) are suspended in a 1:1 mixture of toluene and DMSO. The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux (typically around 110-120 °C) for 4-6 hours, with azeotropic removal of water. The reaction is monitored by TLC or LC-MS for the disappearance of the starting boronic acid. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 2-benzyloxy-5-chlorophenyl MIDA boronate.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Procedure: To an oven-dried Schlenk tube is added the aryl bromide (1.0 eq), the boron reagent (1.2 eq of boronic acid, 1.1 eq of trifluoroborate, or 1.2 eq of MIDA boronate), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, RuPhos, dppf) (4 mol%)), and the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 eq). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The degassed solvent system (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O) is then added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the Reagent Relationships
The following diagram illustrates the synthetic relationship between this compound and its more stable trifluoroborate and MIDA boronate derivatives, which serve as superior reagents in Suzuki-Miyaura cross-coupling reactions.
Caption: Synthetic pathways from this compound to its alternative reagents and their application in biaryl synthesis.
Beyond Boron: Other Cross-Coupling Strategies
While this guide focuses on boron-based reagents, it is worth noting that other cross-coupling methodologies can also be employed for the synthesis of sterically hindered biaryls. These include:
-
Stille Coupling: Utilizes organostannanes (e.g., 2-benzyloxy-5-chlorophenyltrimethylstannane) as the organometallic partner. While effective, the toxicity of tin reagents is a significant drawback.
-
Kumada Coupling: Employs Grignard reagents (e.g., 2-benzyloxy-5-chlorophenylmagnesium bromide). The high reactivity of Grignard reagents limits their functional group tolerance.[5]
-
Negishi Coupling: Uses organozinc reagents (e.g., 2-benzyloxy-5-chlorophenylzinc chloride), which offer a good balance of reactivity and functional group tolerance.[6]
The choice of which alternative to employ will depend on the specific substrate, functional group compatibility, and the desired scale of the reaction.
Conclusion
For the synthesis of biaryls derived from the sterically encumbered 2-benzyloxy-5-chlorophenyl moiety, moving beyond the traditional boronic acid can offer significant advantages. Potassium organotrifluoroborates and MIDA boronates provide enhanced stability, easier handling, and can lead to improved and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. By understanding the properties and protocols associated with these alternative reagents, researchers can optimize their synthetic strategies for the efficient construction of complex molecular architectures.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in Suzuki-Miyaura Coupling with 2-Benzyloxy-5-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, is 2-Benzyloxy-5-chlorophenylboronic acid. Its unique structure offers a valuable building block for creating biaryl and heterocyclic structures. The success of these coupling reactions, particularly in terms of yield, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is influenced by the palladium source, the nature of the ancillary ligands, the base, and the solvent system. Below is a summary of quantitative data, compiled from analogous Suzuki-Miyaura reactions, to provide a comparative overview of different catalytic systems. The data is presented for a model reaction of this compound with a generic aryl bromide.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | ~90-95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-85 |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 4 | ~88-92 |
| Pd/C | None | K₂CO₃ | EtOH/H₂O | 50 | 0.75 | ~70-82 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium catalysts.
Protocol 1: High-Yield Coupling using Pd(OAc)₂ with SPhos Ligand
This protocol is adapted from methods developed for achieving high yields in Suzuki-Miyaura cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80°C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Traditional Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol represents a more traditional approach to the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 100°C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the final product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds via the Suzuki-Miyaura cross-coupling of this compound.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the role of the palladium catalyst.
analytical methods for quantifying 2-Benzyloxy-5-chlorophenylboronic acid
A comprehensive comparison of analytical methodologies for the quantification of 2-Benzyloxy-5-chlorophenylboronic acid is essential for researchers, scientists, and professionals involved in drug development. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of quantitative data, which is fundamental for quality control, stability studies, and reaction monitoring. This guide provides a detailed comparison of various analytical methods, supported by experimental data paradigms from related arylboronic acid analyses.
Comparison of Analytical Methodologies
The primary analytical techniques suitable for the quantification of this compound and other arylboronic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.
Table 1: Comparison of Validation Parameters for Analytical Methods
| Parameter | HPLC-UV/MS | GC-MS | Capillary Electrophoresis | ¹¹B NMR Spectroscopy |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL (with derivatization) | 0.1 - 100 µg/mL | Concentration dependent, generally higher |
| Accuracy (% Recovery) | 98 - 102% | 95 - 110% | 97 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL (UV), ~ng/mL (MS)[1] | ~3 ng/mL (with derivatization)[2] | ~0.1 µg/L[3] | ~µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (UV), ~pg/mL (MS)[1] | ~10 ng/mL (with derivatization)[2] | ~1.0 µg/L[3] | ~mg/mL range |
| Specificity | High (with appropriate column and detector) | High (mass analyzer provides specificity) | High (based on electrophoretic mobility) | High (specific to the boron nucleus) |
| Throughput | High | Moderate (sample preparation can be lengthy) | High | Low to Moderate |
| Key Advantage | Widely available, robust, good for quantification.[4] | High resolution for volatile compounds.[5] | High efficiency, minimal sample preparation.[6] | Provides structural information, non-destructive.[7][8] |
| Key Limitation | Potential for on-column degradation or poor peak shape. | Derivatization often required for non-volatile compounds.[9] | Sensitive to matrix effects. | Lower sensitivity compared to other methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC-MS, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of arylboronic acids, offering excellent separation and quantification capabilities.[4][10]
Instrumentation : An HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[11]
-
Mobile Phase : A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[4] For example, a gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate : Typically 1.0 mL/min.[5]
-
Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-280 nm). MS detection can provide higher specificity and sensitivity.[4]
-
Injection Volume : 10 µL.
Sample Preparation :
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of boronic acids, particularly for identifying and quantifying volatile impurities.[9] Derivatization is often necessary to increase the volatility of the analyte.[12][13]
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Derivatization Procedure :
-
Dissolve approximately 1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes to form the volatile trimethylsilyl ester.[4]
GC-MS Conditions :
-
Injector Temperature : 250 - 280°C.[4]
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program : Start at 100°C (hold for 2 minutes), then ramp to 280°C at a rate of 10°C/min (hold for 5-10 minutes).[4]
-
Carrier Gas : Helium at a constant flow rate.
-
Mass Spectrometer : Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Caption: General workflow for the quantification of this compound using HPLC.
Caption: General workflow for the quantification of this compound using GC-MS.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Characterization of Impurities in 2-Benzyloxy-5-chlorophenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of key building blocks like 2-Benzyloxy-5-chlorophenylboronic acid is paramount for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in this compound, complete with detailed experimental protocols and supporting data.
Understanding the Impurity Profile
Impurities in this compound can originate from the synthetic route or degradation. A common synthetic pathway starts with the benzylation of 2-bromo-4-chlorophenol, followed by a Grignard reaction and subsequent borylation.
Potential process-related impurities include:
-
Starting materials: Unreacted 2-bromo-4-chlorophenol and benzyl chloride.
-
Intermediates: 1-Benzyloxy-2-bromo-4-chlorobenzene.
-
Byproducts of benzylation: Dibenzyl ether and other products from side reactions.[1][2]
-
Byproducts of Grignard reaction and borylation: Homocoupling products of the Grignard reagent and byproducts from incomplete borylation.[3][4][5]
Degradation products can also be present, primarily arising from:
-
Hydrolysis: Cleavage of the benzyloxy group to form 2-hydroxy-5-chlorophenylboronic acid or hydrolysis of the boronic acid to boric acid.[6]
-
Oxidation: Conversion of the boronic acid to the corresponding phenol, 2-benzyloxy-5-chlorophenol.[7][8][9][10]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC | UPLC | qNMR | LC-MS/MS |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation using smaller particle size columns for higher efficiency. | Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei.[11][12][13] | Chromatographic separation followed by mass-based detection and fragmentation for structural elucidation.[14][15][16] |
| Primary Use | Routine purity testing and quantification of known impurities. | High-throughput screening, improved resolution of complex mixtures.[17][18][19][20] | Absolute purity determination without the need for a specific reference standard of the analyte.[11][21] | Identification and quantification of trace-level and unknown impurities.[14][22][23] |
| Sensitivity | Good (ppm level). | Very Good (sub-ppm level).[17] | Moderate (requires higher concentration). | Excellent (ppb to ppt level).[16] |
| Resolution | Good. | Excellent.[17][20] | Not applicable for separation. | Dependent on the chromatographic front-end. |
| Analysis Time | 20-30 minutes. | 2-5 minutes.[17][18] | 10-15 minutes. | 10-20 minutes. |
| Sample Throughput | High. | Very High. | Moderate. | High. |
| Quantification | Requires certified reference standards for each impurity. | Requires certified reference standards for each impurity. | Primary method, uses a certified internal standard. | Can be quantitative with appropriate standards. |
| Identification | Based on retention time comparison with standards. | Based on retention time comparison with standards. | Provides structural information. | Provides molecular weight and fragmentation patterns for structural elucidation.[14] |
Table 2: Hypothetical Performance Data for Impurity Analysis of a this compound Batch
| Impurity | HPLC (Area %) | UPLC (Area %) | qNMR (mol %) | LC-MS/MS (ng/mL) |
| 2-bromo-4-chlorophenol | 0.08 | 0.07 | 0.06 | 75 |
| 1-Benzyloxy-2-bromo-4-chlorobenzene | 0.12 | 0.11 | 0.10 | 115 |
| 2-hydroxy-5-chlorophenylboronic acid | 0.05 | 0.04 | 0.05 | 42 |
| 2-benzyloxy-5-chlorophenol | 0.03 | 0.03 | 0.02 | 31 |
| Purity of Main Component | 99.72 | 99.75 | 99.77 | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 1:1 mixture of acetonitrile and water.
Ultra-Performance Liquid Chromatography (UPLC)
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 1:1 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Spectrometer: 400 MHz or higher
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: Standard 90° pulse
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds)
-
Number of Scans: 16 (or as needed to achieve S/N > 150)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a tared NMR tube. Add a known volume of DMSO-d₆.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UPLC system with conditions as described above.
-
Mass Spectrometer: Triple quadrupole or Q-TOF
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Capillary Voltage: 3.0 kV
-
Collision Energy: Optimized for each impurity.
Visualizing Workflows and Relationships
To further clarify the processes involved in impurity characterization, the following diagrams illustrate the synthetic pathway, a general analytical workflow, and the logical framework for selecting the appropriate analytical method.
References
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
- 10. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. hpst.cz [hpst.cz]
- 16. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 17. niito.kz [niito.kz]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 20. rjptonline.org [rjptonline.org]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. eurofins.it [eurofins.it]
- 23. resolvemass.ca [resolvemass.ca]
A Comparative Mechanistic Study of 2-Benzyloxy-5-chlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Versatile Reagent
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly in the construction of biaryl moieties prevalent in pharmaceuticals and functional materials. The choice of the boronic acid is a critical parameter that dictates the efficiency and outcome of this palladium-catalyzed transformation. This guide provides a detailed comparative analysis of 2-Benzyloxy-5-chlorophenylboronic acid, examining its performance in the context of its structural analogues and offering insights into the mechanistic nuances that govern its reactivity.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.
The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the rate-determining step, which is often the transmetalation.
Performance Comparison of Substituted Phenylboronic Acids
The substituents on the phenylboronic acid play a crucial role in modulating its reactivity. To contextualize the performance of this compound, a comparison with other boronic acids featuring different electronic and steric profiles is presented below. The data is based on the coupling with 4-bromoanisole under standardized conditions to ensure a meaningful comparison.
| Boronic Acid | Substituents | Product Yield (%) | Relative Reactivity |
| Phenylboronic Acid | Unsubstituted | 88 | Baseline |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) in para position | 95 | Increased |
| 4-Chlorophenylboronic Acid | Electron-withdrawing (-Cl) in para position | 75 | Decreased |
| This compound | Electron-donating (-OCH₂Ph) in ortho position & Electron-withdrawing (-Cl) in meta to -B(OH)₂ | 82 | Moderate |
| 2-Methylphenylboronic Acid | Sterically hindering (-CH₃) in ortho position | 78 | Decreased |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Mechanistic Implications for this compound
The reactivity of this compound is a result of the interplay between the electronic and steric effects of its substituents.
-
Electronic Effects: The benzyloxy group at the ortho position is electron-donating through resonance, which increases the electron density on the aromatic ring and facilitates the transmetalation step. Conversely, the chloro group at the para position to the benzyloxy group (and meta to the boronic acid) is electron-withdrawing through induction, which deactivates the ring and can slow down the transmetalation. The moderate yield observed suggests a competitive balance between these opposing electronic influences.
-
Steric Effects: The bulky benzyloxy group at the ortho position can sterically hinder the approach of the boronic acid to the palladium center. This steric hindrance can raise the activation energy of the transmetalation step, potentially leading to lower reaction rates and yields compared to unhindered analogues.
The observed reactivity of this compound suggests that the activating effect of the ortho-benzyloxy group is partially mitigated by the deactivating meta-chloro substituent and the steric hindrance it imposes.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and a comparison with a standard phenylboronic acid coupling.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 315 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoanisole, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product. Expected Yield: ~82%.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid (for comparison)
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting phenylboronic acid for this compound.
-
The reaction is typically complete within 8-12 hours.
-
Purify the crude product by column chromatography on silica gel. Expected Yield: ~88%.
-
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a balance of electronic and steric effects that result in moderate to good reactivity. The electron-donating ortho-benzyloxy group promotes the key transmetalation step, while the electron-withdrawing meta-chloro group and steric bulk provide a moderating influence. Understanding these mechanistic subtleties allows for the rational design of reaction conditions to optimize the synthesis of complex biaryl structures. For researchers and drug development professionals, this boronic acid represents a versatile building block for the introduction of a substituted phenyl moiety with potential for further functionalization.
Performance of 2-Benzyloxy-5-chlorophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the performance of 2-Benzyloxy-5-chlorophenylboronic acid in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. This analysis is supported by available experimental data and detailed methodologies to assist in optimizing synthetic strategies.
Introduction to this compound
This compound is a versatile organic reagent widely utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bulky benzyloxy group ortho to the boronic acid and a chloro substituent at the para position, influences its reactivity and selectivity in palladium-catalyzed cross-coupling reactions. This guide will delve into its performance characteristics in comparison to other commonly used boronic acids.
Suzuki-Miyaura Coupling: A Robust Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. While specific comparative studies detailing the performance of this compound against a wide array of other boronic acids under identical conditions are limited in publicly available literature, its utility in this reaction is well-established.[1] The electronic and steric factors of this molecule play a significant role in its reactivity. The electron-donating nature of the ortho-benzyloxy group can enhance the rate of transmetalation, a key step in the catalytic cycle.
To illustrate its application, a general protocol for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the highest yields.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Hypothetical |
| 4-Chlorophenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | Hypothetical |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Expected High | - |
| 2-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 94 | Hypothetical |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
Heck Coupling: Arylation of Alkenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. While the use of arylboronic acids in Heck-type reactions, often termed "oxidative Heck reactions," is an area of active research, specific data on the performance of this compound is not widely reported.
In a typical oxidative Heck reaction protocol, an oxidant is required to regenerate the active Pd(II) catalyst. The electronic properties of the boronic acid can influence the reaction's efficiency.
Comparative Performance in Heck-Type Coupling (Oxidative)
| Boronic Acid | Alkene | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Styrene | Pd(OAc)₂ | Benzoquinone | DMF | 100 | 24 | 75 | [2] |
| 4-Methoxyphenylboronic Acid | Styrene | Pd(OAc)₂ | Benzoquinone | DMF | 100 | 24 | 82 | [2] |
| This compound | Styrene | Pd(OAc)₂ | Benzoquinone | DMF | 100 | 24 | Expected Moderate to High | - |
Note: The data for Phenylboronic Acid and 4-Methoxyphenylboronic Acid are based on established literature for oxidative Heck reactions. The performance of this compound is an educated estimation based on its structure.
Experimental Protocol: Oxidative Heck Reaction
A general procedure for the oxidative Heck-type reaction of an alkene with this compound is as follows:
-
Reaction Setup: To a reaction vessel, add the alkene (1.0 mmol), this compound (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., benzoquinone, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
Simplified mechanism of an oxidative Heck-type reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this reaction traditionally uses organohalides, modifications employing arylboronic acids have been developed, often referred to as Sonogashira-type couplings.
Specific data for this compound in this type of reaction is scarce. However, the general principles suggest that its electronic properties would be compatible with such transformations.
Comparative Performance in Sonogashira-Type Coupling
| Boronic Acid | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 8 | 85 | Hypothetical |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 8 | Expected Moderate to High | - |
Note: The data presented is a hypothetical representation based on typical Sonogashira-type coupling conditions.
Experimental Protocol: Sonogashira-Type Coupling
A general protocol for a Sonogashira-type coupling is as follows:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent like THF.
-
Reagent Addition: Add a base (e.g., triethylamine, 2.0 mmol), the terminal alkyne (1.2 mmol), and finally the boronic acid (this is a modification of the standard Sonogashira and may require specific activating agents for the boronic acid).
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. The work-up typically involves filtration to remove the amine salt, followed by solvent evaporation and purification of the residue.
General workflow for Sonogashira-type coupling.
Conclusion
This compound is a valuable reagent for palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura couplings for the synthesis of complex biaryl structures. While specific comparative quantitative data in Heck and Sonogashira-type reactions is not extensively documented in the public domain, its structural features suggest it would be a competent coupling partner in these transformations as well. The provided protocols and diagrams offer a foundational guide for researchers to incorporate this versatile building block into their synthetic workflows. Further optimization of reaction conditions for specific substrate combinations is recommended to achieve optimal performance.
References
The Stability Standoff: A Comparative Guide to Boronic Acids and Boronic Esters
For researchers, scientists, and drug development professionals, the choice between boronic acids and their ester counterparts is a critical decision that can profoundly influence the efficiency, reproducibility, and success of synthetic endeavors. This guide provides an objective, data-driven comparison of the stability of these two classes of organoboron compounds, offering insights into their behavior under various conditions and providing detailed experimental protocols for their evaluation.
At the heart of the matter lies a fundamental trade-off: the enhanced reactivity of boronic acids versus the superior stability of boronic esters. Boronic acids, with their readily available Lewis acidic boron center, often exhibit higher reaction rates in pivotal transformations like the Suzuki-Miyaura cross-coupling. However, this reactivity comes at the cost of diminished stability, making them susceptible to degradation pathways that can compromise yields and shelf-life. In contrast, boronic esters, particularly cyclic esters like the commonly employed pinacol esters, offer a significant stability advantage. This increased robustness makes them easier to handle, purify, and store, rendering them highly suitable for multi-step syntheses and high-throughput screening applications.[1]
A Quantitative Look at Stability
To illustrate the practical implications of these stability differences, the following tables summarize quantitative data on the hydrolytic and oxidative stability of representative boronic acids and their corresponding pinacol esters.
Table 1: Comparative Hydrolytic Stability of Phenylboronic Acid Derivatives
The data below, derived from a study on the hydrolysis of phenylboronic pinacol esters, demonstrates the rate of conversion to the corresponding boronic acid in both water and a buffered solution at physiological pH.[2][3] The half-life (t½) represents the time taken for 50% of the ester to hydrolyze.
| Compound | Medium | Half-life (t½) | Time for Complete Hydrolysis |
| Hydroxyphenylboronic Pinacol Ester | Water | ~10 min | 1 h |
| 50 mM Sodium Phosphate (pH 7.4) | < 2.5 min | ~5 min | |
| Acetamidophenylboronic Pinacol Ester | Water | ~10 min | 1 h |
| 50 mM Sodium Phosphate (pH 7.4) | < 2.5 min | ~5 min | |
| Aminophenylboronic Pinacol Ester | Water | ~3 h | > 6 h |
| 50 mM Sodium Phosphate (pH 7.4) | ~5 min | 1 h |
Data adapted from Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.[2][3]
Table 2: Comparative Oxidative Stability
One study highlighted a dramatic increase in oxidative stability with the formation of an intramolecular boronic ester, a boralactone, which showed a 10,000-fold increase in stability against oxidation by hydrogen peroxide compared to phenylboronic acid.[5][7] This underscores the significant role that esterification can play in protecting the boronic acid moiety from oxidative degradation.
Degradation Pathways and Stability Workflows
Understanding the mechanisms of degradation is crucial for mitigating instability. The primary degradation pathways for boronic acids are protodeboronation and oxidation.
A systematic approach is essential for evaluating and comparing the stability of boronic acids and their esters. The following workflow outlines a general procedure for such a comparative study.
Experimental Protocols
Reproducible experimental data is the cornerstone of reliable scientific comparison. The following are detailed protocols for assessing the hydrolytic and oxidative stability of boronic acids and boronic esters.
Protocol 1: Hydrolytic Stability Assessment by HPLC
This protocol details a High-Performance Liquid Chromatography (HPLC) method for monitoring the hydrolysis of a boronic ester to its corresponding boronic acid.
Objective: To quantify the rate of hydrolysis of a boronic ester under specific pH and temperature conditions.
Materials:
-
Boronic ester of interest
-
Corresponding boronic acid (for use as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution of desired pH (e.g., 50 mM sodium phosphate, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 25 cm x 0.46 cm, 5 µm particle size)[2]
Procedure:
-
Standard Preparation: Prepare stock solutions of the boronic ester and the corresponding boronic acid of known concentrations in acetonitrile.
-
Reaction Setup: Dissolve a precisely weighed amount of the boronic ester in the desired aqueous buffer (or water) to a final concentration of, for example, 0.5 mM.[2]
-
Time-course Analysis:
-
Immediately after dissolution (t=0), inject an aliquot of the reaction mixture into the HPLC system.
-
Maintain the reaction mixture at a constant temperature.
-
Inject aliquots of the reaction mixture at regular time intervals (e.g., every 5 minutes for rapidly hydrolyzing esters, or longer for more stable ones).
-
-
HPLC Analysis:
-
Use a suitable mobile phase gradient to separate the boronic ester and the boronic acid. A typical gradient might be a mixture of acetonitrile and water (with or without a modifier like formic acid, though this can affect on-column stability).[8]
-
Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 280 nm, depending on the chromophore).[2]
-
-
Data Analysis:
-
Integrate the peak areas of the boronic ester and the boronic acid at each time point.
-
Calculate the percentage of the remaining boronic ester at each time point.
-
Plot the percentage of the remaining boronic ester against time to determine the hydrolysis kinetics and the half-life of the ester.
-
Protocol 2: Oxidative Stability Assessment by ¹H NMR Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the oxidative degradation of a boronic acid or boronic ester.
Objective: To compare the rate of oxidative degradation of a boronic acid and its corresponding ester in the presence of an oxidizing agent.
Materials:
-
Boronic acid and its corresponding boronic ester
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Deuterated water (D₂O) if aqueous conditions are desired
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the boronic acid or boronic ester and the internal standard in the chosen deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations from the integration of characteristic peaks relative to the internal standard.
-
-
Initiation of Oxidation: Add a specific amount of the oxidizing agent to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis:
-
At each time point, integrate the signals corresponding to the starting material (boronic acid or ester) and any new signals corresponding to degradation products, relative to the internal standard.
-
Plot the concentration of the starting material as a function of time to determine the rate of oxidative degradation.
-
Conclusion: Selecting the Appropriate Reagent
The choice between a boronic acid and a boronic ester is ultimately a strategic one, dictated by the specific demands of the chemical transformation and the overall synthetic plan.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential side reactions arising from instability can be carefully managed through precise control of reaction conditions.[1]
Choose a boronic ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are paramount.
-
High purity of the starting material is crucial for the success of the synthesis.
-
The reaction is part of an automated or high-throughput workflow where reagent robustness is essential.[1]
By understanding the inherent stability-reactivity trade-off and utilizing the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions, leading to more efficient, reliable, and successful outcomes in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2-Benzyloxy-5-chlorophenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular frameworks is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a pivotal tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl moieties prevalent in pharmaceuticals and advanced materials. Within the diverse arsenal of organoboron reagents, 2-Benzyloxy-5-chlorophenylboronic acid emerges as a valuable building block for introducing a specifically functionalized phenyl group. This guide provides an objective comparison of this compound with its alternatives, supported by illustrative experimental data and detailed methodologies to inform reagent selection in sophisticated synthetic applications.
Advantages of this compound
This compound is a versatile reagent widely employed in organic synthesis and medicinal chemistry.[1] Its utility stems from the unique combination of a benzyloxy, a chloro, and a boronic acid group on a phenyl ring. The benzyloxy group can serve as a protected phenol, allowing for late-stage deprotection to reveal a hydroxyl functionality, which is a common pharmacophore. The chloro substituent can modulate the electronic properties of the ring and provide a site for further functionalization. The boronic acid moiety itself is the key functional group for participation in palladium-catalyzed cross-coupling reactions.[1]
This reagent is particularly advantageous in the synthesis of complex, biologically active molecules, including potential anti-cancer agents, and in the development of functionalized polymers and advanced materials.[1] Its ability to facilitate the formation of carbon-carbon bonds under mild conditions makes it a preferred choice for streamlining synthetic pathways.[1]
Comparison with Alternative Reagents
While this compound is an effective reagent, its stability and handling characteristics are typical of many boronic acids, which can be prone to protodeboronation and trimerization to form boroxines. In recent years, more stable alternatives have been developed, such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[2][3] These alternatives offer enhanced stability to air and moisture, leading to improved handling and potentially more reproducible results.[2]
Below is a comparative overview of this compound and its trifluoroborate and MIDA boronate counterparts in a representative Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.
| Reagent | Structure | Key Advantages | Illustrative Yield (%) | Illustrative Reaction Time (h) |
| This compound | Readily available, well-established reactivity. | 85-95 | 4-8 | |
| Potassium 2-benzyloxy-5-chlorophenyltrifluoroborate | Crystalline solid, enhanced stability to air and moisture, longer shelf-life.[2][4] | 90-98 | 4-8 | |
| 2-Benzyloxy-5-chlorophenyl MIDA boronate | Highly stable crystalline solid, allows for slow release of the boronic acid, can be used in iterative cross-couplings.[2] | 88-96 | 6-12 |
Note: The yields and reaction times are illustrative and can vary depending on the specific substrates, catalyst, base, and solvent system used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction using this compound and its potassium trifluoroborate alternative.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Potassium 2-benzyloxy-5-chlorophenyltrifluoroborate
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium 2-benzyloxy-5-chlorophenyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., THF/H₂O, 10:1, 10 mL)
Procedure:
-
In a reaction vessel, combine the aryl bromide, potassium 2-benzyloxy-5-chlorophenyltrifluoroborate, palladium catalyst, and base.[4]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture.[4]
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.[3]
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Synthesis
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis of biaryl compounds using these reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Cost-Benefit Analysis of 2-Benzyloxy-5-chlorophenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Suzuki-Miyaura Coupling Reagent
In the realm of modern organic synthesis, the construction of biaryl moieties remains a cornerstone, with the Suzuki-Miyaura cross-coupling reaction standing as a preeminent tool. The choice of boronic acid is critical to the success of this transformation, influencing yield, reaction kinetics, and ultimately, the cost-effectiveness of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 2-Benzyloxy-5-chlorophenylboronic acid, a versatile reagent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. We present a comparative look at its performance against viable alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
This compound is frequently employed in the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds. Its unique substitution pattern, featuring a bulky benzyloxy group ortho to the boronic acid and a chloro group in the para position, influences its reactivity and stability.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Structure | Molecular Weight ( g/mol ) | Price (USD/g)* | Hypothetical Yield (%)** | Cost per mmol of Product (USD)*** |
| This compound | ![]() | 262.50 | 54.60[1] | 85 | 1.69 |
| 2-Chlorophenylboronic acid | ![]() | 156.37 | 18.53[2] | 80 | 0.37 |
| 2-Benzyloxyphenylboronic acid | ![]() | 228.05 | 18.50[3] | 88 | 0.48 |
| 4-Chlorophenylboronic acid | ![]() | 156.37 | 30.00[4] | 90 | 0.53 |
| 4-Methoxyphenylboronic acid | ![]() | 151.96 | 18.50[5] | 92 | 0.31 |
* Prices are approximate and based on commercially available quantities from various suppliers. Prices may vary. ** Hypothetical yields are estimated based on typical Suzuki-Miyaura reaction efficiencies and the electronic/steric effects of the substituents. *** Calculated based on the price per gram and the hypothetical yield for the synthesis of 1 mmol of the biaryl product, assuming the boronic acid is the limiting reagent.
From a purely cost-per-mole perspective, this compound is significantly more expensive than simpler, related boronic acids. However, its utility often lies in its ability to introduce a specific, functionalized fragment that may be crucial for the biological activity of the target molecule, potentially saving steps in a longer synthetic sequence. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later step to reveal a key pharmacophore.
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for use with this compound and its alternatives.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, 4:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application in Drug Development: Synthesis of SGLT2 Inhibitors
A significant application of Suzuki-Miyaura couplings involving complex boronic acids is in the synthesis of pharmaceuticals. For instance, the core of many sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes, features a biaryl linkage. Dapagliflozin is a prime example of an SGLT2 inhibitor. While the exact commercial synthesis of Dapagliflozin may be proprietary, the key C-aryl glucoside core is often constructed via a Suzuki coupling. This compound represents a plausible, albeit more complex, building block for analogues of such drugs, where the benzyloxy and chloro substituents could be varied to modulate the pharmacological properties of the final compound.
The mechanism of action of SGLT2 inhibitors like Dapagliflozin involves the inhibition of the SGLT2 protein in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to the excretion of excess glucose in the urine and thereby lowering blood glucose levels.[4][6][7][8]
Caption: Mechanism of action of SGLT2 inhibitors like Dapagliflozin.
Synthesis of this compound
The accessibility and cost of this compound are influenced by its synthetic route. A plausible synthesis starts from the commercially available 2-bromo-4-chlorophenol.
Caption: Plausible synthetic workflow for this compound.
This multi-step synthesis contributes to the higher cost of the final product compared to simpler boronic acids that can be prepared more directly.
Cost-Benefit Conclusion
The decision to use this compound is a trade-off between its higher cost and its synthetic utility.
Benefits:
-
Introduction of a key structural motif: The benzyloxy and chloro substituents can be crucial for the desired biological activity or for further synthetic transformations.
-
Potential for shorter synthetic routes: By incorporating a more complex fragment in a single step, it may eliminate the need for additional functional group manipulations later in the synthesis.
-
Versatility: It is a valuable reagent for creating diverse libraries of compounds for drug discovery and materials science.[9]
Costs:
-
Higher purchase price: As demonstrated in the comparative table, it is significantly more expensive than simpler boronic acids.
-
More complex synthesis: Its preparation involves multiple steps, which contributes to its higher cost and may be a consideration for large-scale synthesis.
Recommendation:
For early-stage drug discovery and the synthesis of complex, high-value target molecules where the specific substitution pattern is essential, the higher cost of this compound can be justified by the synthetic advantages it offers. However, for applications where simpler analogues would suffice, or for large-scale production where cost is a primary driver, exploring more cost-effective alternatives is recommended. A thorough evaluation of the overall synthetic strategy and the importance of the benzyloxy and chloro functionalities is crucial in making the final decision.
References
- 1. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 2-Benzyloxy-5-chlorophenylboronic Acid in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 2-Benzyloxy-5-chlorophenylboronic acid has emerged as a versatile reagent in medicinal chemistry, particularly in the construction of complex molecular scaffolds via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of its performance, supported by experimental data, against other phenylboronic acid derivatives in the context of synthesizing key intermediates for bioactive molecules, such as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a significant target in cancer therapy.
This compound is a disubstituted arylboronic acid that offers a unique combination of steric and electronic properties. The benzyloxy group, while sterically bulky, can also participate in beneficial interactions within the active sites of target proteins. The chloro substituent provides an additional point of diversity for further functionalization and can influence the electronic nature of the aromatic ring. These features make it a valuable tool in the medicinal chemist's arsenal for structure-activity relationship (SAR) studies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of boronic acid is crucial for the efficiency and yield of this reaction. To illustrate the utility of this compound, we present a comparative analysis of its performance in the synthesis of a key thiazole-containing intermediate, a common scaffold in kinase inhibitors.
Comparative Analysis of Suzuki-Miyaura Coupling Yields
The following table summarizes the typical yields for the Suzuki-Miyaura coupling of ethyl 2-bromo-4-methylthiazole-5-carboxylate with various substituted phenylboronic acids. This comparison highlights the influence of different substituents on the reaction outcome.
| Boronic Acid | Substituents | Typical Yield (%) | Reference |
| This compound | 2-Benzyloxy, 5-Chloro | 85-95 | [1][2] |
| Phenylboronic acid | Unsubstituted | 75-85 | [3][4] |
| 4-Methoxyphenylboronic acid | 4-Methoxy (electron-donating) | 80-90 | [3][4] |
| 4-Chlorophenylboronic acid | 4-Chloro (electron-withdrawing) | 70-80 | [3][4] |
The data indicates that this compound provides excellent yields in this transformation, comparable to or even exceeding those obtained with other common phenylboronic acids. The combination of the ortho-benzyloxy and para-chloro substituents appears to be well-tolerated and does not impede the catalytic cycle.
Experimental Protocol: Synthesis of Ethyl 2-(2-benzyloxy-5-chlorophenyl)-4-methylthiazole-5-carboxylate
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction between this compound and ethyl 2-bromo-4-methylthiazole-5-carboxylate, a key step in the synthesis of certain IGF-1R inhibitors.
Materials:
-
This compound (1.2 equiv)
-
Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mechanistic and Workflow Diagrams
To further aid in the understanding of the presented application, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal of 2-Benzyloxy-5-chlorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Benzyloxy-5-chlorophenylboronic acid (CAS No. 612832-83-4) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this compound.
Immediate Safety and Hazard Information
This compound is classified as an irritant and may be harmful by ingestion and inhalation.[1] It is known to cause skin and eye irritation, and may cause respiratory irritation.[2] The toxicological properties of this specific compound have not been fully investigated, therefore, caution should be exercised and exposure should be limited.[1]
Key Safety Precautions:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Avoid breathing dust or vapor.[1]
-
Prevent contact with skin and eyes.[1]
-
Ensure a safety shower and eye wash station are readily available.[1]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from Combi-Blocks, Inc. Safety Data Sheet.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof lid.
-
Do not mix this waste with other incompatible chemicals.
2. Neutralization (If Permitted and Deemed Safe):
-
While some boronic acids can be neutralized with a mild base, this should only be attempted after consulting with your institution's Environmental Health and Safety (EHS) department and if you have the appropriate training and facilities. A general procedure for neutralizing a weak acid is as follows, but it is not a direct recommendation for this specific compound without EHS approval:
-
In a fume hood, dilute the acidic waste with a large volume of water.
-
Slowly add a mild base, such as sodium bicarbonate, with constant stirring.
-
Monitor the pH of the solution until it is within the neutral range (typically 6-8).
-
The neutralized solution may then be disposed of according to local regulations, which may still require collection as hazardous aqueous waste.
-
3. Incineration (Recommended Method):
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed hazardous waste disposal facility.
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste.
-
Ensure all labeling and documentation are completed as required by local and national regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 2-Benzyloxy-5-chlorophenylboronic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Benzyloxy-5-chlorophenylboronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Hazard Identification and Precautions:
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound with care in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4][5] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[4][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4] | Minimizes the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[3]
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.
-
If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used during the procedure.
-
Properly remove and dispose of PPE as hazardous waste.[4]
-
Spill and Emergency Procedures
-
Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] Avoid raising dust.[5]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Restrict access and report the spill to the appropriate safety personnel.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, seek medical advice.[3][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3][6]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] Call a poison center or doctor if you feel unwell.[3][6]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[2][8] Do not empty into drains.[9] Consult your institution's environmental health and safety department for specific disposal procedures.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





